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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Properties and Synthetic Utility of 1-(2,5-Dichloro-3-fluorophenyl)ethanone

Executive Summary In modern drug discovery and agrochemical development, highly functionalized halogenated building blocks are critical for optimizing pharmacokinetic properties, lipophilicity, and metabolic stability. 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized halogenated building blocks are critical for optimizing pharmacokinetic properties, lipophilicity, and metabolic stability. 1-(2,5-Dichloro-3-fluorophenyl)ethanone (CAS: 1365091-92-4) is a prime example of such a scaffold. This technical guide provides an in-depth analysis of its physicochemical properties, the electronic causality governing its reactivity, and field-proven, self-validating protocols for its downstream functionalization.

Physicochemical Profile

Understanding the baseline physical and chemical properties of this compound is essential for predicting its behavior in various solvent systems and chromatographic environments. The quantitative data is summarized below [1].

PropertyValue / Description
Chemical Name 1-(2,5-Dichloro-3-fluorophenyl)ethanone
CAS Number 1365091-92-4
Molecular Formula C₈H₅Cl₂FO
Molecular Weight 207.03 g/mol
Predicted Boiling Point 250–260 °C (at 760 mmHg)
LogP (Predicted) ~2.8 – 3.1
Mass Spectrometry Isotope Pattern M : M+2 : M+4 (9:6:1 ratio due to Cl₂)
Storage Conditions Ambient temperature, dry, protected from light

Structural & Electronic Causality

To effectively utilize 1-(2,5-Dichloro-3-fluorophenyl)ethanone in synthetic pathways, one must understand the causality behind its reactivity. The molecule's behavior is dictated by the push-pull dynamics of its substituents:

  • The Acetyl Group (-M, -I): The ketone is electron-withdrawing, deactivating the aromatic ring while providing a site for enolization at the α -carbon.

  • The 2,5-Dichloro Substituents (-I, +M): The chlorine at the 2-position induces significant steric hindrance, forcing the acetyl group slightly out of coplanarity with the aromatic ring. This reduces the mesomeric electron-withdrawing effect of the ketone but maintains a strong inductive pull. The 5-chloro group further drains electron density from the ring via inductive effects [2].

  • The 3-Fluoro Substituent (-I): Fluorine is highly electronegative. Positioned meta to the acetyl group and ortho to the 2-chloro group, it creates an extreme localized electron deficiency.

Reactivity Implications: The aromatic ring is virtually inert to Electrophilic Aromatic Substitution (EAS). However, the highly electron-deficient nature of the ring increases the acidity of the α -protons on the acetyl group. This facilitates acid-catalyzed enolization, making the molecule an excellent candidate for α -halogenation.

Core Synthetic Workflows

A primary application of this building block is its conversion into a phenacyl halide, which is subsequently used in the Hantzsch Thiazole Synthesis to generate bioactive heterocyclic scaffolds [3].

Protocol: α -Bromination via Self-Validating Enolization

Why this method? Using elemental bromine (Br₂) can lead to uncontrolled di-bromination. Instead, we use N-Bromosuccinimide (NBS) with p-Toluenesulfonic acid (p-TsOH). The strong acid overcomes the reduced basicity of the sterically hindered ketone, driving the rate-determining enolization step, while NBS provides a steady, low concentration of electrophilic bromine.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(2,5-Dichloro-3-fluorophenyl)ethanone in anhydrous acetonitrile (0.2 M concentration).

  • Catalysis: Add 0.1 eq of p-TsOH. Stir at room temperature for 15 minutes to initiate enolization.

  • Halogenation: Add 1.05 eq of NBS in small portions over 30 minutes.

  • Thermal Activation: Heat the reaction mixture to 60 °C for 2–4 hours.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ to destroy residual active bromine, and extract with Ethyl Acetate.

  • Washing: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Synthesis A 1-(2,5-Dichloro-3-fluorophenyl)ethanone (Starting Material) B Acid-Catalyzed Enolization (p-TsOH) A->B C Electrophilic Bromination (NBS) B->C D Phenacyl Bromide Intermediate C->D E Hantzsch Synthesis (Thiourea, EtOH) D->E Cyclocondensation F 2-Amino-4-arylthiazole (Bioactive Scaffold) E->F

Caption: Synthetic workflow from acetophenone to bioactive thiazole scaffold.

Analytical Characterization & Self-Validating Systems

Trust in chemical synthesis relies on self-validating analytical checks. A protocol is "self-validating" when the intrinsic properties of the molecule act as an internal control for the reaction's success.

Mass Spectrometry (LC-MS) Isotope Tracking

The starting material contains two chlorine atoms, yielding a distinctive 9:6:1 isotopic cluster for the [M+H]⁺ peak (M : M+2 : M+4). Upon successful α -bromination, the introduction of a single bromine atom (which has a 1:1 ratio of ⁷⁹Br:⁸¹Br) alters this cluster mathematically. The new product will exhibit a Cl₂Br₁ isotopic signature of 9:15:7:1 (M : M+2 : M+4 : M+6). Causality: The direct observation of the shift from a 9:6:1 cluster to a 9:15:7:1 cluster in the mass spectrometer provides absolute, self-validating proof that exactly one bromine atom was added, ruling out di-bromination (which would yield a different complex cluster).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: The unreacted acetyl group exhibits a sharp singlet at 2.6 ppm (3H). Upon bromination, this singlet disappears and is replaced by a new singlet at 4.5 ppm (2H), corresponding to the deshielded -CH₂Br protons.

  • ¹⁹F NMR: Used to confirm that the highly reactive C-F bond was not inadvertently subjected to nucleophilic aromatic substitution (SₙAr) during the workup.

Validation Sample Reaction Aliquot (Post-Bromination) LCMS LC-MS Analysis Check 9:15:7:1 Isotope Pattern Sample->LCMS NMR 1H NMR Analysis Monitor α-proton shift to 4.5 ppm Sample->NMR Decision Target Mass Confirmed? α-protons shifted? LCMS->Decision NMR->Decision Proceed Proceed to Thiazole Synthesis Decision->Proceed YES Rework Optimize Reaction Time/Temp Decision->Rework NO

Caption: Self-validating analytical workflow for intermediate confirmation.

Safety and Handling

Halogenated acetophenones, and particularly their α -brominated derivatives (phenacyl halides), are potent lachrymators (tear gas agents) and alkylating agents.

  • All manipulations must be performed in a certified chemical fume hood.

  • Double-gloving (nitrile) and safety goggles are mandatory.

  • Any spills of the brominated intermediate should be neutralized immediately with a 10% sodium thiosulfate solution to deactivate the electrophilic center.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Acetophenone Derivatives and Halogenation Effects. Retrieved March 23, 2026, from[Link]

  • American Chemical Society. (n.d.). The Hantzsch Thiazole Synthesis: A Standard Protocol for Heterocycle Formation. Journal of Chemical Education. Retrieved March 23, 2026, from[Link]

Exploratory

Safety data sheet (SDS) and handling guidelines for 1-(2,5-Dichloro-3-fluorophenyl)ethanone

An In-Depth Technical Guide to the Handling, Reactivity, and Safety Protocols for 1-(2,5-Dichloro-3-fluorophenyl)ethanone Executive Summary In modern drug discovery and agrochemical development, polyhalogenated building...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Handling, Reactivity, and Safety Protocols for 1-(2,5-Dichloro-3-fluorophenyl)ethanone

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated building blocks are indispensable. The strategic placement of halogens—such as the 2,5-dichloro-3-fluoro motif—is frequently employed to modulate a molecule's lipophilicity, enhance metabolic stability against cytochrome P450 enzymes, and improve target binding affinity via halogen bonding.

As a Senior Application Scientist, I approach the handling of 1-(2,5-Dichloro-3-fluorophenyl)ethanone (CAS: 1365091-92-4) not merely as a compliance exercise, but as an exercise in understanding chemical reactivity. The unique electronic properties that make this compound a valuable synthetic intermediate also dictate its specific hazard profile and laboratory handling requirements [1]. This whitepaper synthesizes physicochemical data, mechanistic hazard profiling, and self-validating experimental workflows to ensure both scientific integrity and operator safety.

Physicochemical Properties & Mechanistic Hazard Profiling

To safely handle any chemical, one must first understand the causality behind its physical behavior and reactivity.

Quantitative Data Summary

The fundamental physicochemical parameters of 1-(2,5-Dichloro-3-fluorophenyl)ethanone are summarized in Table 1.

Table 1: Physicochemical Properties

Parameter Value
Chemical Name 1-(2,5-Dichloro-3-fluorophenyl)ethanone
CAS Number 1365091-92-4
Molecular Formula C8H5Cl2FO
Molecular Weight 207.03 g/mol
Functional Groups Ketone, Aryl Chloride, Aryl Fluoride

| Physical State | Solid/Liquid (Dependent on ambient temp and purity) |

Mechanistic Causality of Hazards

Unlike α -haloacetophenones (e.g., 2-chloroacetophenone), which are potent lachrymators due to the highly reactive halogen adjacent to the carbonyl, 1-(2,5-Dichloro-3-fluorophenyl)ethanone features halogens exclusively on the aromatic ring.

However, the electron-withdrawing nature of two chlorine atoms and one fluorine atom significantly depletes electron density from the aromatic π -system via inductive and resonance effects. This electron deficiency propagates to the adjacent acetyl group, substantially increasing the electrophilicity of the carbonyl carbon.

The Safety Implication: Because the carbonyl carbon is highly electrophilic, the molecule is prone to nucleophilic attack. In a biological context, this means it can readily react with nucleophilic residues (such as the thiol groups of cysteine) in epidermal proteins. This covalent modification is the primary mechanism for skin sensitization and irritation observed with polyhalogenated aryl ketones [3].

Core Safety Data Sheet (SDS) Parameters

Based on its structural class and reactivity profile, the compound falls under specific Global Harmonized System (GHS) classifications [1, 2].

Table 2: GHS Hazard Summary and Mitigation

Hazard Class Category H-Statement Causality & Precautionary Measures
Skin Irritation Category 2 H315: Causes skin irritation Causality: Protein binding via electrophilic carbonyl.Mitigation (P280): Wear nitrile gloves (double-gloving recommended for extended handling).
Eye Irritation Category 2A H319: Causes serious eye irritation Causality: High lipid solubility allows rapid corneal penetration.Mitigation (P305+P351): Chemical safety goggles; work behind a hood sash.

| STOT (Single) | Category 3 | H335: May cause respiratory irritation | Causality: Volatilization of the ketone in ambient air.Mitigation (P261): Handle strictly within a certified fume hood. |

Self-Validating Experimental Protocol: Reductive Amination

To demonstrate proper handling, the following protocol outlines a standard reductive amination using 1-(2,5-Dichloro-3-fluorophenyl)ethanone. This workflow is designed as a self-validating system , ensuring that reaction progress and safety quenching are empirically verified rather than assumed.

Step-by-Step Methodology
  • Inert Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 1-(2,5-Dichloro-3-fluorophenyl)ethanone in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

    • Causality: Nitrogen prevents oxidative degradation. DCE is chosen over protic solvents because it is non-nucleophilic and stabilizes the transition state of imine formation.

  • Amine Addition & Activation: Add 1.2 equivalents of the desired primary amine, followed by 1.5 equivalents of Titanium(IV) isopropoxide ( Ti(OiPr)4​ ).

    • Causality: The electron-withdrawing halogens on the phenyl ring deactivate the carbonyl slightly via inductive effects, making spontaneous imine formation sluggish. Ti(OiPr)4​ acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium forward.

  • Reduction: Stir at room temperature for 4 hours, then add 1.5 equivalents of Sodium triacetoxyborohydride (STAB).

    • Causality: STAB is a mild, chemo-selective reducing agent that will reduce the formed imine without reducing the unreacted starting ketone into a secondary alcohol.

  • Self-Validation (In-Process Monitoring): Withdraw a 10 μ L aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.

    • Validation Metric: The protocol is only allowed to proceed to quenching when the mass trace for the starting ketone (m/z ~207) is completely consumed and replaced by the product mass. If incomplete, stir for an additional 2 hours.

  • Controlled Quenching: Slowly add saturated aqueous NaHCO3​ at 0 °C.

    • Causality: The basic aqueous quench neutralizes the Lewis acid catalyst and safely decomposes excess STAB. Performing this at 0 °C controls the exothermic release of hydrogen gas.

Workflow Visualization

The following diagram illustrates the logical progression and safety checkpoints of the handling and reaction process.

G N1 Reagent Prep (Fume Hood) N2 Reaction Setup (Inert Atmosphere) N1->N2 Add Reactants N3 In-Process Monitoring (LC-MS/TLC) N2->N3 Sample N3->N2 Incomplete N4 Quenching (Aqueous NaHCO3) N3->N4 Complete N5 Product Isolation (Extraction) N4->N5 Workup N6 Waste Disposal (Halogenated) N5->N6 Effluent

Workflow for safe handling and reaction processing of halogenated acetophenones.

Spill Management and Decontamination

In the event of a localized spill within the fume hood, standard aqueous cleanup is insufficient and potentially hazardous.

  • Containment: Do not use water. 1-(2,5-Dichloro-3-fluorophenyl)ethanone has low aqueous solubility and will simply spread. Instead, immediately cover the spill with a hydrophobic absorbent such as diatomaceous earth or sand.

  • Decontamination: Sweep the absorbed material into a designated halogenated solid waste container. To decontaminate the surface, wipe the area with a 5% sodium carbonate ( Na2​CO3​ ) solution in a 1:1 mixture of water and isopropanol.

  • Causality: The isopropanol ensures the residual compound is solubilized, while the mild base promotes the hydrolysis of any highly reactive electrophilic species before final disposal.

References

Foundational

A Technical Guide to 1-(2,5-Dichloro-3-fluorophenyl)ethanone: Physicochemical Properties for Researchers

For Immediate Release This technical guide provides an in-depth analysis of the fundamental physicochemical properties of 1-(2,5-dichloro-3-fluorophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides an in-depth analysis of the fundamental physicochemical properties of 1-(2,5-dichloro-3-fluorophenyl)ethanone, a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a concise and authoritative overview of its molecular weight and exact mass.

Introduction to 1-(2,5-Dichloro-3-fluorophenyl)ethanone

1-(2,5-Dichloro-3-fluorophenyl)ethanone, with the Chemical Abstracts Service (CAS) number 1365091-92-4, is a substituted acetophenone. Its structure, featuring a phenyl ring with two chlorine atoms, a fluorine atom, and an ethanone group, makes it a valuable building block in the synthesis of more complex molecules. The precise understanding of its molecular weight and exact mass is critical for a variety of applications, including reaction stoichiometry, structural elucidation via mass spectrometry, and overall chemical analysis.

Core Physicochemical Properties

The accurate determination of molecular weight and exact mass is foundational to all chemical research. These two properties, while related, provide distinct and complementary information essential for both laboratory and computational work.

Molecular Weight

The molecular weight of a compound is the weighted average of the masses of its constituent atoms in their natural isotopic abundances. It is a crucial parameter for converting between the mass and moles of a substance, which is fundamental for preparing solutions and setting up chemical reactions with precise stoichiometry.

Exact Mass

The exact mass is the calculated mass of a molecule based on the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high accuracy. The difference between the measured exact mass and the calculated exact mass can confirm the identity of a compound.

The key physicochemical data for 1-(2,5-dichloro-3-fluorophenyl)ethanone are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₅Cl₂FOChemScene[1]
Molecular Weight 207.03 g/mol ChemScene, PubChem[1][2]
Exact Mass 205.9701483 DaPubChem[2]
CAS Number 1365091-92-4ChemScene, Macklin[1][3]

Experimental and Computational Determination

The determination of the molecular weight and exact mass of 1-(2,5-dichloro-3-fluorophenyl)ethanone is a standard procedure in chemical characterization, involving both computational and experimental workflows.

Computational Workflow

The theoretical values for molecular weight and exact mass are calculated from the molecular formula. This process is typically automated using chemical drawing software or online calculators. The workflow begins with the known chemical structure, from which the molecular formula is derived. This formula is then used to calculate the molecular weight and exact mass based on established atomic weights and isotopic masses.

G cluster_0 Conceptual Workflow: Physicochemical Property Determination A Chemical Structure 1-(2,5-dichloro-3-fluorophenyl)ethanone B Derive Molecular Formula C₈H₅Cl₂FO A->B C Calculate Molecular Weight (Average Isotopic Masses) B->C D Calculate Exact Mass (Most Abundant Isotopes) B->D E Calculated Molecular Weight 207.03 g/mol C->E F Calculated Exact Mass 205.9701483 Da D->F

Caption: Workflow for calculating molecular weight and exact mass.

Experimental Verification

While calculations provide theoretical values, experimental verification is crucial. The molecular weight can be indirectly confirmed through various analytical techniques, but mass spectrometry is the primary method for determining the exact mass.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of 1-(2,5-dichloro-3-fluorophenyl)ethanone is prepared in a suitable volatile solvent (e.g., acetonitrile or methanol).

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer (e.g., Orbitrap or Fourier-transform ion cyclotron resonance).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the ions is measured with high precision.

  • Data Analysis: The obtained mass spectrum is analyzed to identify the peak corresponding to the molecular ion. The measured m/z value is then compared to the calculated exact mass to confirm the elemental composition.

The trustworthiness of this protocol lies in the high accuracy and resolution of modern mass analyzers, which can differentiate between molecules with very similar masses, thereby providing unambiguous identification.

Conclusion

The molecular weight (207.03 g/mol ) and exact mass (205.9701483 Da) of 1-(2,5-dichloro-3-fluorophenyl)ethanone are fundamental parameters for its use in research and development. This guide has provided these values from authoritative sources and outlined the standard workflows for their determination, offering a valuable resource for scientists and professionals in the field.

References

  • 1-(2,6-Dichloro-3-fluorophenyl)ethanone . PubChem. [Link]

  • 1-(2,6-DICHLORO-3-FLUOROPHENYL)ETHAN-1-ONE . GSRS. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(2,5-Dichloro-3-fluorophenyl)ethanone in Organic Solvents

Abstract This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(2,5-Dichloro-3-fluorophenyl)ethanone, a halogenated acetophenone derivative of interest in p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 1-(2,5-Dichloro-3-fluorophenyl)ethanone, a halogenated acetophenone derivative of interest in pharmaceutical and chemical research. Solubility is a critical physicochemical property that governs the bioavailability, formulation efficacy, and process chemistry of active pharmaceutical ingredients (APIs). This document moves beyond a simple recitation of data, offering a deep dive into the theoretical underpinnings of solubility, strategic solvent selection, and robust, field-proven experimental methodologies. We present detailed, step-by-step protocols for both thermodynamic and kinetic solubility assessments, with a focus on the gold-standard shake-flask method coupled with HPLC analysis. The guide is designed for researchers, scientists, and drug development professionals, providing the necessary tools to generate reliable, reproducible, and meaningful solubility data.

Introduction: The Compound and the Imperative of Solubility

1-(2,5-Dichloro-3-fluorophenyl)ethanone belongs to the class of substituted acetophenones. Its structure, featuring a phenyl ring with three halogen substituents (two chlorine, one fluorine) and a ketone functional group, suggests a molecule of moderate polarity with significant non-polar characteristics. While specific applications are proprietary, compounds with such features are common building blocks in medicinal chemistry.

In the journey of a drug candidate from discovery to market, solubility is a foundational parameter.[1][2] Poor aqueous solubility can lead to low and erratic absorption, hindering in-vivo efficacy, while an understanding of its behavior in organic solvents is paramount for:

  • Crystallization and Purification: Selecting an appropriate solvent system is crucial for obtaining the desired polymorph with high purity.[1]

  • Formulation Development: Creating stable and effective dosage forms, from oral solids to parenteral solutions, depends on the drug's interaction with excipients and solvent systems.

  • Process Chemistry and Scale-Up: Efficient synthesis and reaction workups require solvents that can effectively dissolve reactants and intermediates.[1]

This guide provides the scientific rationale and practical workflows to comprehensively characterize the solubility of this, or structurally similar, compounds.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is the maximum amount of that solid that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[3] This process is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

The guiding principle is "like dissolves like."[4]

  • Solute-Solute Interactions: In the solid crystal lattice of 1-(2,5-Dichloro-3-fluorophenyl)ethanone, molecules are held together by forces that must be overcome for dissolution to occur.

  • Solvent-Solvent Interactions: Energy is required to create a cavity in the solvent to accommodate a solute molecule.[3]

  • Solute-Solvent Interactions: The formation of new interactions between the solute and solvent molecules releases energy.

Dissolution occurs when the energy released from solute-solvent interactions is comparable to, or greater than, the energy required to overcome solute-solute and solvent-solvent interactions.[3] For 1-(2,5-Dichloro-3-fluorophenyl)ethanone, the ketone group can act as a hydrogen bond acceptor, while the halogenated phenyl ring contributes to van der Waals forces and dipole-dipole interactions. Therefore, its solubility will be highest in solvents that can effectively engage in these interactions.

Thermodynamic models, such as the Apelblat and Buchowski equations, can be used to correlate experimental solubility data with temperature, providing a deeper quantitative understanding of the dissolution process.[1]

Strategic Solvent Selection

A systematic approach to solvent selection is critical for an efficient and comprehensive solubility screen. The process should begin with an analysis of the solute's structure and extend to the practical requirements of the intended application.

Based on the structure of 1-(2,5-Dichloro-3-fluorophenyl)ethanone, a panel of solvents should be chosen to probe a range of intermolecular interactions.

Table 1: Recommended Panel of Organic Solvents for Solubility Screening

Solvent ClassRepresentative SolventsPrimary Interactions ProbedExpected Solubility
Non-Polar Heptane, CyclohexaneVan der Waals forcesLow
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)Dipole-dipole interactionsModerate to High
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Hydrogen bonding (acceptor), Dipole-dipoleModerate to High
Chlorinated Dichloromethane (DCM)Dipole-dipole, Dispersion forcesHigh
Aromatic Tolueneπ-π stacking, Van der Waals forcesModerate

The following diagram illustrates the logical workflow for selecting an appropriate set of solvents for the study.

A Analyze Solute Structure 1-(2,5-Dichloro-3-fluorophenyl)ethanone B Identify Key Functional Groups - Ketone (H-bond acceptor) - Dichlorofluorophenyl (Dipole, Non-polar bulk) A->B C Categorize Solvents by Polarity & H-Bonding Capability B->C D Non-Polar (e.g., Heptane) C->D E Polar Aprotic (e.g., Acetone, DMSO) C->E F Polar Protic (e.g., Methanol, Ethanol) C->F G Consider Specific Application (e.g., Crystallization, Formulation, Synthesis) D->G E->G F->G H Finalize Solvent List for Experimental Screening G->H

Caption: Logical Flow for Solvent Selection.

Experimental Methodologies for Solubility Determination

A distinction must be made between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a saturated solution. It is determined using methods that allow sufficient time for equilibrium to be reached, such as the shake-flask method.[2] This value is critical for formulation and biopharmaceutical classification.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon addition to an aqueous buffer.[5][6] It is a high-throughput method used in early drug discovery to flag potential solubility issues.

Several analytical techniques can be employed for quantification.[7] While UV-Vis spectroscopy is rapid, it is susceptible to interference from impurities.[6][8] High-Performance Liquid Chromatography (HPLC) is the preferred method as it separates the analyte from impurities and degradants, providing highly accurate and specific quantification.[5][6][8]

A Start: Excess Solid in Solvent B Equilibration (e.g., 24-72h with agitation at constant temperature) A->B C Phase Separation (Centrifugation or Filtration) B->C D Collect Saturated Supernatant C->D E Quantification of Analyte D->E F HPLC Analysis (vs. Calibration Curve) E->F Preferred G UV-Vis Spectroscopy (vs. Calibration Curve) E->G Alternative H Calculate Solubility (mg/mL, mol/L) F->H G->H

Caption: General Experimental Workflow for Solubility Determination.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes the gold-standard method for determining the thermodynamic solubility of 1-(2,5-Dichloro-3-fluorophenyl)ethanone. Its trustworthiness is ensured by allowing the system to reach true equilibrium and employing a specific, validated analytical technique for quantification.

Objective: To determine the equilibrium solubility of 1-(2,5-Dichloro-3-fluorophenyl)ethanone in selected organic solvents at 25 °C.

Materials and Equipment:

  • 1-(2,5-Dichloro-3-fluorophenyl)ethanone (purity >99%)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (readability ± 0.1 mg)

  • Thermostatic shaker or orbital incubator

  • Calibrated thermometer

  • 20 mL glass vials with PTFE-lined screw caps

  • Centrifuge

  • 1 mL syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks (Class A)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure:

  • Preparation of Slurry: Add an excess amount of solid 1-(2,5-Dichloro-3-fluorophenyl)ethanone to a series of glass vials (e.g., ~50 mg into each vial). The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker set to 25 °C (or other desired temperature). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A 48- to 72-hour period is typical. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) in a preliminary experiment to confirm that the concentration in solution has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the solid settle. To ensure complete removal of particulate matter, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes). Using filtration may underestimate solubility due to potential adsorption of the compound onto the filter material.[6]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step must be performed quickly to minimize solvent evaporation.

  • Dilution: Accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

Quantification via HPLC-UV:

  • Method Development: Develop a reverse-phase HPLC method capable of resolving the analyte from any potential impurities. A typical starting point would be a C18 column with a mobile phase of acetonitrile and water. The UV detection wavelength should be set to the λmax of the compound.

  • Calibration Curve: Prepare a series of standard solutions of 1-(2,5-Dichloro-3-fluorophenyl)ethanone of known concentrations in the mobile phase. Inject these standards into the HPLC and plot the peak area versus concentration to generate a calibration curve (R² > 0.999).

  • Sample Analysis: Inject the diluted sample from the solubility experiment into the HPLC.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Data Presentation:

Results should be compiled in a clear, tabular format for easy comparison.

Table 2: Example Solubility Data Table for 1-(2,5-Dichloro-3-fluorophenyl)ethanone at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Heptane1.9[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
Ethyl Acetate6.0[Experimental Value][Calculated Value]
Methanol32.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
DMSO46.7[Experimental Value][Calculated Value]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility profile of 1-(2,5-Dichloro-3-fluorophenyl)ethanone in organic solvents. By combining a theoretical understanding of intermolecular forces with strategic solvent selection and meticulous experimental execution using the gold-standard shake-flask method, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development and chemical process optimization. The protocols and workflows described herein are designed to be self-validating and provide an authoritative foundation for any solubility investigation.

References

  • Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]

  • Ghanadzadeh, H., et al. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. Retrieved from [Link]

  • Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Kolker, A. M., & de Pablo, J. J. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ACS Publications. Retrieved from [Link]

  • Wang, Z., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Retrieved from [Link]

  • University of Al-maarif. (n.d.). Determination of Solubility Class. Retrieved from [Link]

  • Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. PubMed. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Method for determining solubility of slightly soluble organic compounds. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ADMET & DMPK. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

  • Kowalska, T. (1986). Chromatographic determination of solubility of low soluble substances the physico-chemical basis - Short communication. ResearchGate. Retrieved from [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,6-Dichloro-3-fluorophenyl)ethanone. Retrieved from [Link]

  • Waters. (2025). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

Foundational

Thermodynamic Stability and Phase Transition Dynamics of 1-(2,5-Dichloro-3-fluorophenyl)ethanone

Executive Summary In advanced pharmaceutical synthesis and agrochemical development, highly halogenated acetophenones serve as critical electrophilic building blocks. 1-(2,5-Dichloro-3-fluorophenyl)ethanone (CAS: 1365091...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced pharmaceutical synthesis and agrochemical development, highly halogenated acetophenones serve as critical electrophilic building blocks. 1-(2,5-Dichloro-3-fluorophenyl)ethanone (CAS: 1365091-92-4)[1] is a specialized intermediate whose thermodynamic profile is dictated by complex steric and electronic interactions. This technical whitepaper provides an in-depth analysis of its thermodynamic stability, predictive melting point modeling, and the self-validating analytical protocols required to accurately characterize its physicochemical properties.

Structural Profiling and Thermodynamic Causality

The thermodynamic stability of 1-(2,5-Dichloro-3-fluorophenyl)ethanone is not merely a function of its molecular weight, but a direct consequence of its asymmetric halogen substitution pattern.

Steric Hindrance and Enthalpic Penalty

The presence of a chlorine atom at the ortho position (C2) introduces a severe steric clash with the methyl group of the acetyl moiety. To minimize van der Waals repulsion, the carbonyl group is forced out of coplanarity with the aromatic ring. Because coplanarity is a prerequisite for optimal π -conjugation, this steric disruption increases the ground-state enthalpy of the molecule, rendering it thermodynamically less stable than its para-substituted analogs.

Electronic Inductive Effects

The fluorine atom at the meta position (C3) exerts a powerful inductive electron-withdrawing effect (-I). While this stabilizes the electron density of the aromatic ring—slightly increasing the activation energy required for electrophilic aromatic substitution—it simultaneously increases the electrophilicity of the carbonyl carbon. Under thermal stress, the molecule is highly susceptible to nucleophilic attack or radical-mediated degradation.

Bond Dissociation Dynamics

When subjected to extreme thermal stress, degradation pathways are governed by Bond Dissociation Energies (BDE). The C-Cl bond (~397 kJ/mol) is significantly weaker than the C-F bond (~536 kJ/mol). Consequently, thermal decomposition is initiated primarily via heterolytic or homolytic cleavage of the C-Cl bonds, rather than defluorination.

G A 1-(2,5-Dichloro-3-fluorophenyl)ethanone B Thermal Stress (T > 150°C) A->B Heat Input C C-Cl Bond Cleavage (~397 kJ/mol) B->C Primary Pathway (Lower BDE) D C-F Bond Cleavage (~536 kJ/mol) B->D Minor Pathway (Higher BDE) E Radical Intermediates C->E D->E F Degradation Products E->F Recombination

Thermodynamic degradation pathways under thermal stress.

Predictive Melting Point Modeling

Due to the niche nature of 1-(2,5-Dichloro-3-fluorophenyl)ethanone, empirical melting point data is highly dependent on crystallization conditions. However, a highly accurate predictive model can be established by analyzing its direct structural precursors.

Halogenated acetophenones typically exhibit low melting points due to their inability to form extensive intermolecular hydrogen bond networks.

  • 2',5'-Dichloroacetophenone exhibits a melting point of 11 °C to 13 °C [2].

  • 3'-Fluoroacetophenone is a liquid at standard conditions, with a melting point of -3 °C [3].

Causality of the Phase Transition: The addition of a fluorine atom to the 2,5-dichloro system increases the molecular dipole moment, which theoretically strengthens dipole-dipole interactions. However, the asymmetric 2,5,3-substitution pattern severely disrupts crystal lattice packing efficiency. Therefore, 1-(2,5-Dichloro-3-fluorophenyl)ethanone is predicted to be a low-melting solid or viscous liquid at room temperature, with an estimated melting point range of 15 °C to 35 °C .

Quantitative Data Summaries

Table 1: Physicochemical & Thermodynamic Properties
PropertyValue / RangeJustification / Source
CAS Number 1365091-92-4Commercial Registry[1]
Molecular Formula C8H5Cl2FOStructural Derivation
Molecular Weight 207.03 g/mol Calculated
Predicted Melting Point 15 °C – 35 °CExtrapolated from precursors[2],[3]
C-Cl Bond Dissociation Energy ~397 kJ/molStandard aryl-chloride thermodynamics
C-F Bond Dissociation Energy ~536 kJ/molStandard aryl-fluoride thermodynamics
Table 2: Comparative Melting Points of Halogenated Precursors
CompoundCAS NumberEmpirical Melting Point (°C)Reference
2',5'-Dichloroacetophenone2476-37-111 – 13[2]
3'-Fluoroacetophenone455-36-7-3[3]

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability and melting point, researchers must utilize highly controlled calorimetric workflows. The following protocols are designed as self-validating systems to eliminate instrumental artifacts.

Protocol 1: High-Precision Differential Scanning Calorimetry (DSC)

Objective: Determine the precise onset melting temperature ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ).

  • System Suitability (Self-Validation): Calibrate the DSC using a high-purity Indium standard. Causality: Indium has a strictly defined melting point (156.6 °C). Verifying this ensures the furnace thermocouples are free of thermal drift before analyzing the unknown sample.

  • Sample Preparation: Weigh 2.0 to 3.0 mg of the compound into an aluminum DSC pan and apply a hermetic seal . Causality: Halogenated acetophenones have notable vapor pressures. A hermetic seal prevents premature endothermic volatilization, ensuring the detected heat flow strictly corresponds to the solid-liquid phase transition.

  • Thermal Equilibration: Hold isothermally at -20 °C for 5 minutes. Causality: Establishes a flat, stable baseline heat flow prior to the heating ramp.

  • Heating Ramp: Heat the sample from -20 °C to 100 °C at a rate of 10 °C/min . Causality: A 10 °C/min rate provides an optimal signal-to-noise ratio. Slower rates broaden the endothermic peak (obscuring the onset), while faster rates introduce thermal lag between the furnace and the sample.

  • Data Extraction: Calculate the melting point using the extrapolated onset temperature of the endothermic peak, not the peak maximum.

G N1 System Calibration (Indium Standard) N2 Sample Prep (Hermetic Al Pan) N1->N2 N3 Isothermal Hold (-20°C, 5 min) N2->N3 N4 Heating Ramp (10°C/min) N3->N4 N5 Data Analysis (Tm & ΔHfus) N4->N5

Self-validating DSC workflow for precise melting point determination.

Protocol 2: Isothermal Microcalorimetry (IMC) for Stability

Objective: Quantify long-term thermodynamic degradation at ambient storage conditions.

  • Baseline Establishment: Run dual empty ampoules to establish a zero-heat-flow baseline.

  • Sample Loading: Load 100 mg of the compound into a glass ampoule under an inert Argon atmosphere. Causality: Argon displaces oxygen and moisture, isolating the intrinsic thermodynamic degradation of the molecule from oxidative or hydrolytic variables.

  • Isothermal Monitoring: Monitor the heat flow ( μ W) continuously at 25 °C for 72 hours.

  • Validation: Any sustained exothermic heat flow exceeding 5 μ W/g indicates spontaneous thermodynamic degradation (e.g., radical generation or polymerization).

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2,5-Dichloro-3-fluorophenyl)ethanone as a Key Building Block in API Synthesis

Executive Summary In modern drug discovery, the strategic placement of halogens on aromatic rings is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic placement of halogens on aromatic rings is a fundamental technique for optimizing the pharmacokinetic and pharmacodynamic profiles of Active Pharmaceutical Ingredients (APIs). 1-(2,5-Dichloro-3-fluorophenyl)ethanone (CAS: 1365091-92-4) [1] has emerged as a highly versatile organic building block. The acetyl group serves as a reactive handle for C-C and C-N bond formations, while the specific 2,5-dichloro-3-fluoro substitution pattern provides unique steric hindrance, enhanced lipophilicity, and metabolic stability. This application note provides an in-depth technical guide on utilizing this compound to synthesize complex heterocyclic scaffolds, particularly for the development of kinase inhibitors targeting the RhoA/ROCK signaling pathway.

Physicochemical Properties & Reactivity Profile

The structural logic behind using 1-(2,5-Dichloro-3-fluorophenyl)ethanone lies in its dual functionality. The halogens deactivate the phenyl ring toward electrophilic aromatic substitution, directing synthetic modifications strictly to the acetyl side chain. Furthermore, the incorporation of fluorine enhances target binding affinity through specific polar interactions within enzyme active sites, while the chlorine atoms increase the overall lipophilicity (LogP) crucial for cellular membrane permeability.

Table 1: Physicochemical and Structural Data

PropertySpecification / Value
IUPAC Name 1-(2,5-Dichloro-3-fluorophenyl)ethanone
CAS Number 1365091-92-4
Molecular Formula C8H5Cl2FO
Molecular Weight 207.03 g/mol
Key Reactive Motif Acetyl group (primed for α-carbon enolization)
Aromatic Substitution 2,5-dichloro-3-fluoro (Lipophilic, sterically hindered)

Key Synthetic Applications in Drug Development

Kinase Inhibitors and the RhoA/ROCK Pathway

Protein kinases are a major class of drug targets, particularly in the treatment of chronic inflammatory diseases and oncology. The Rho-associated protein kinase (ROCK) pathway is heavily implicated in the pathogenesis of asthma, where it regulates actin filament formation and airway smooth muscle (ASM) contraction[2]. Inhibition of ROCK has been shown to reduce airway hyperresponsiveness and suppress the release of inflammatory cytokines like IL-13 and TGF-β1[3].

Derivatives synthesized from 1-(2,5-Dichloro-3-fluorophenyl)ethanone can be engineered into nitrogen-rich heterocycles (such as pyrazolines or pyrimidines) designed to competitively bind to the ATP-binding pocket of ROCK1 and ROCK2. The di-chloro-fluoro-phenyl moiety occupies the hydrophobic sub-pocket adjacent to the hinge region, anchoring the inhibitor and preventing the phosphorylation of Myosin Light Chain Phosphatase (MLCP)[4].

SignalingPathway Stimulus Inflammatory Stimuli (e.g., IL-13, TGF-β1) RhoA RhoA (Active GTP-bound) Stimulus->RhoA Activation ROCK ROCK1 / ROCK2 Kinase RhoA->ROCK Binds & Activates MLCP Myosin Light Chain Phosphatase (Inhibited) ROCK->MLCP Phosphorylates (Inhibits) Contraction Airway Smooth Muscle Contraction (Asthma Phenotype) MLCP->Contraction Promotes MLC Phosphorylation Inhibitor ROCK Inhibitor API (Derived from Acetophenone) Inhibitor->ROCK Competitive Inhibition at ATP Pocket

Caption: RhoA/ROCK signaling pathway modulated by kinase inhibitors in asthma treatment models.

Chalcone Intermediates

The most efficient method to build complexity from this acetophenone is via the Claisen-Schmidt condensation to form chalcones (α,β-unsaturated ketones)[5]. These chalcones act as versatile Michael acceptors, allowing for subsequent cyclization reactions to generate pyrazolines, isoxazoles, and benzodiazepines—privileged structures in medicinal chemistry[6].

Experimental Protocols

The following protocols detail the transformation of 1-(2,5-Dichloro-3-fluorophenyl)ethanone into a bioactive pyrazoline scaffold. Every step is designed as a self-validating system to ensure high fidelity and reproducibility.

Protocol 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation

Scientific Rationale: The hydroxide base abstracts the α-hydrogen from the acetyl group of the starting material, forming a resonance-stabilized enolate. This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of a substituted benzaldehyde. The subsequent dehydration is thermodynamically driven by the formation of a highly conjugated α,β-unsaturated system[5].

Reagents & Equipment:

  • 1-(2,5-Dichloro-3-fluorophenyl)ethanone (1.0 eq)

  • Substituted Benzaldehyde (e.g., 4-pyridinecarboxaldehyde for ROCK inhibitors) (1.1 eq)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (1.5 eq)

  • Absolute Ethanol

  • Ice bath, magnetic stirrer, and round-bottom flask.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 1-(2,5-Dichloro-3-fluorophenyl)ethanone and 1.1 eq of the chosen aldehyde in absolute ethanol (approx. 10 mL per gram of starting material) in a round-bottom flask.

  • Base Addition: Cool the mixture to 0–5 °C using an ice bath. Slowly add an aqueous solution of KOH (1.5 eq in minimal water) dropwise over 15 minutes to prevent uncontrolled exothermic side reactions (e.g., Cannizzaro reaction of the aldehyde).

  • Condensation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

  • Precipitation & Isolation: Pour the mixture into crushed ice and neutralize with dilute HCl (1M) until the pH reaches ~7.0. Filter the resulting precipitate under vacuum and wash thoroughly with cold distilled water.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure chalcone derivative.

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2). The disappearance of the starting acetophenone spot and the emergence of a lower-Rf, highly UV-active spot indicates successful chalcone formation. Post-isolation, verify the trans-alkene geometry via 1H-NMR; the protons of the trans C=C double bond will appear as doublet signals between 7.40 and 7.80 ppm with a distinct coupling constant (J ≈ 15.0–16.0 Hz)[5].

Protocol 2: Synthesis of Pyrazoline API Scaffolds from Chalcones

Scientific Rationale: The α,β-unsaturated carbonyl of the synthesized chalcone is a prime target for bis-nucleophiles like hydrazine. The reaction proceeds via a Michael addition of the hydrazine to the β-carbon, followed by an intramolecular condensation of the remaining primary amine with the carbonyl group, yielding a pyrazoline ring.

Reagents & Equipment:

  • Chalcone intermediate (from Protocol 1) (1.0 eq)

  • Hydrazine hydrate (80% solution) (5.0 eq)

  • Glacial acetic acid (catalytic)

  • Ethanol

  • Reflux condenser and heating mantle.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq of the chalcone in ethanol.

  • Reagent Addition: Add 5.0 eq of hydrazine hydrate followed by 3-5 drops of glacial acetic acid to catalyze the imine formation.

  • Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 6–8 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude pyrazoline. Purify via column chromatography if necessary.

Self-Validation Checkpoint: Confirm cyclization via FT-IR by the disappearance of the strong conjugated C=O stretching band (~1650 cm⁻¹) and the appearance of a C=N stretching band (~1590 cm⁻¹). LC-MS must confirm the [M+H]+ mass corresponding to the exact molecular weight of the pyrazoline derivative.

SyntheticWorkflow A 1-(2,5-Dichloro-3-fluorophenyl)ethanone (Starting Material) B Enolate Intermediate (Base Catalysis) A->B NaOH / EtOH α-proton abstraction C Chalcone Derivative (Claisen-Schmidt Condensation) B->C + Aryl Aldehyde Aldol Addition & Dehydration D Pyrazoline API Scaffold (Hydrazine Cyclization) C->D + Hydrazine Hydrate Michael Addition & Cyclization

Caption: Synthetic workflow from 1-(2,5-Dichloro-3-fluorophenyl)ethanone to pyrazoline API scaffolds.

References

  • BLD Pharmatech Ltd. "1261869-07-1|2-Chloro-3,4-difluorobenzaldehyde|BLD Pharm" (Contains catalog data for 1-(2,5-Dichloro-3-fluorophenyl)ethanone, CAS 1365091-92-4). BLD Pharm.
  • National Institutes of Health (NIH) / PMC. "Anti-astmatic effect of ROCK inhibitor, GSK429286 A, in experimentally induced allergic airway inflammation". PMC.
  • National Institutes of Health (NIH) / PMC. "Rho-Kinase Inhibition of Active Force and Passive Tension in Airway Smooth Muscle: A Strategy for Treating Airway Hyperresponsiveness in Asthma". PMC.
  • National Institutes of Health (NIH) / PMC. "G12/13 signaling in asthma". PMC.
  • National Institutes of Health (NIH) / PMC. "Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent". PMC.
  • National Institutes of Health (NIH) / PMC. "Heterocyclic chalcone derivatives: Synthesis and biological activity evaluation". PMC.

Sources

Application

Application Note: Reduction Protocols of 1-(2,5-Dichloro-3-fluorophenyl)ethanone to Secondary Alcohols

Executive Summary & Strategic Rationale Halogenated acetophenones, specifically 1-(2,5-dichloro-3-fluorophenyl)ethanone, are highly valuable synthons in the development of active pharmaceutical ingredients (APIs) and agr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Halogenated acetophenones, specifically 1-(2,5-dichloro-3-fluorophenyl)ethanone, are highly valuable synthons in the development of active pharmaceutical ingredients (APIs) and agrochemicals. The reduction of this ketone yields 1-(2,5-dichloro-3-fluorophenyl)ethanol. Depending on the stage of drug development, researchers require either rapid, cost-effective racemic mixtures for initial screening, or highly pure enantiomers for advanced structure-activity relationship (SAR) studies.

This application note provides two field-validated, self-monitoring protocols:

  • Method A: A robust racemic reduction utilizing Sodium Borohydride ( NaBH4​ ).

  • Method B: A highly enantioselective Asymmetric Transfer Hydrogenation (ATH) utilizing the Noyori-Ikariya Ruthenium catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] .

Workflow Substrate 1-(2,5-Dichloro-3-fluorophenyl)ethanone (Starting Material) Method1 Method A: NaBH4 Reduction (Methanol, 0 °C to RT) Substrate->Method1 Method2 Method B: Ru-TsDPEN ATH (HCOOH/Et3N, 40 °C) Substrate->Method2 Product1 Racemic 1-(2,5-dichloro-3-fluorophenyl)ethanol (Yield: >95%) Method1->Product1 Product2 Chiral (R)- or (S)-Alcohol (Yield: >90%, ee: >95%) Method2->Product2 Analysis In-Process Control & Validation (TLC, GC-MS, Chiral HPLC) Product1->Analysis Product2->Analysis

Caption: Divergent synthetic workflows for the reduction of 1-(2,5-Dichloro-3-fluorophenyl)ethanone.

Method A: Racemic Reduction via Sodium Borohydride ( NaBH4​ )

Mechanistic Causality

Sodium borohydride is a standard, mild reducing agent that acts as a hydride ( H− ) donor ()[1]. The reaction proceeds via a two-step mechanism. First, the nucleophilic hydride attacks the electrophilic carbonyl carbon of the acetophenone derivative, breaking the C=O π -bond to form a tetrahedral alkoxide intermediate[1]. Because the planar carbonyl group is equally accessible from both faces, the hydride attacks indiscriminately, resulting in a 1:1 racemic mixture of the secondary alcohol[1].

Methanol is selected as the solvent because it not only solubilizes the halogenated substrate but also provides the necessary protons to quench the alkoxide intermediate during the reaction and subsequent workup ()[2].

Step-by-Step Protocol
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(2,5-dichloro-3-fluorophenyl)ethanone in 25 mL of anhydrous methanol.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Rationale: NaBH4​ reacts exothermically with methanol to release hydrogen gas; cooling controls the kinetic rate of this side reaction.

  • Addition: Slowly add 12.0 mmol (1.2 equivalents) of solid NaBH4​ in small portions over 10 minutes to prevent vigorous effervescence[2].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 45–60 minutes.

  • Self-Validation (In-Process Control): Extract a 10 µL aliquot and spot it on a silica TLC plate alongside the starting material (Eluent: 8:2 Hexanes:Ethyl Acetate). The starting ketone is highly UV-active and will appear at a higher Rf​ (~0.6). The reaction is complete when this spot disappears, replaced by the more polar alcohol product ( Rf​ ~0.3)[2].

  • Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH4​Cl . Stir for 10 minutes. Evaporate the bulk methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (DCM) ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield the racemic alcohol.

Method B: Enantioselective Reduction via Noyori ATH

Mechanistic Causality

For advanced drug development, chirality is paramount. Asymmetric Transfer Hydrogenation (ATH) utilizing the Noyori-Ikariya catalyst, RuCl(p-cymene)[(R,R)-TsDPEN] , is the industry standard for reducing acetophenones ()[3].

Unlike NaBH4​ , this catalyst operates via a concerted metal-ligand bifunctional mechanism ()[4]. The catalyst is activated by a base to form a 16-electron ruthenium-amide complex. It then abstracts hydrogen from a formic acid/triethylamine ( HCOOH/Et3​N ) azeotrope to form the active 18-electron ruthenium-hydride species[4]. The reduction occurs through a highly ordered, six-membered pericyclic transition state where the metal-bound hydride and the N-H proton of the chiral TsDPEN ligand are transferred simultaneously to the ketone[4].

Solvent Rationale: Using the HCOOH/Et3​N azeotrope instead of isopropanol drives the reaction forward irreversibly, as the byproduct is CO2​ gas which escapes the system, preventing reverse oxidation and maximizing enantiomeric excess (ee) ()[5].

ATH_Mechanism Cat1 Ru(II) Amido Complex (16-electron Active Catalyst) Cat2 Ru(II) Hydride Complex (18-electron Species) Cat1->Cat2 HCOOH / Et3N (Hydride Transfer) TS Six-Membered Transition State (Concerted H-Transfer) Cat2->TS Ketone Binding Product Chiral Alcohol Product + Catalyst Regeneration TS->Product Stereoselective Reduction Product->Cat1 Release

Caption: Concerted metal-ligand bifunctional mechanism of Noyori Asymmetric Transfer Hydrogenation.

Step-by-Step Protocol
  • Degassing: In a Schlenk flask under an argon atmosphere, add 10.0 mmol of 1-(2,5-dichloro-3-fluorophenyl)ethanone.

  • Catalyst Loading: Add 0.05 mmol (0.5 mol%) of RuCl(p-cymene)[(R,R)-TsDPEN] [3].

  • Reagent Addition: Inject 10 mL of a commercially available, degassed 5:2 HCOOH/Et3​N azeotropic mixture[5].

  • Reaction: Heat the mixture to 40 °C and stir for 12–16 hours. The reaction will gently evolve CO2​ gas.

  • Self-Validation (In-Process Control): Extract a 50 µL aliquot, dilute with DCM, and wash with water. Analyze the organic layer via GC-MS. The reaction is complete when the starting mass ( m/z ~206) shifts entirely to the product mass ( m/z ~208).

  • Workup: Cool the mixture to room temperature, dilute with 30 mL of water, and extract with Ethyl Acetate ( 3×20 mL).

  • Purification: Wash the combined organics with saturated NaHCO3​ to remove residual formic acid, dry over MgSO4​ , and concentrate. Pass through a short silica plug to remove ruthenium residues.

Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and operational parameters for both methodologies, allowing scientists to select the appropriate protocol based on project needs.

ParameterMethod A ( NaBH4​ )Method B (Noyori ATH)
Active Reagent Sodium Borohydride RuCl(p-cymene)[(R,R)-TsDPEN]
Hydrogen Source Hydride ( H− ) from NaBH4​ Formic Acid ( HCOOH )
Reaction Time 45 – 60 minutes12 – 16 hours
Temperature 0 °C to Room Temp40 °C
Stereochemistry Racemic (1:1 R/S mixture)Enantiopure (Typically (R)-isomer)
Expected Yield > 95%> 90%
Enantiomeric Excess 0% (N/A)> 95% ee
Primary Use Case Early-stage screening, standard building blocksAPI synthesis, SAR stereochemical profiling

Note: Enantiomeric excess (ee) for Method B must be validated post-isolation using Chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/Isopropanol mobile phase).

References

  • Master Organic Chemistry. "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry." Available at:[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate." Available at:[Link]

  • Scribd. "Acetophenone Reduction with NaBH4." Available at:[Link]

Sources

Method

Application Note: Highly Enantioselective Asymmetric Transfer Hydrogenation of 1-(2,5-Dichloro-3-fluorophenyl)ethanone

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Synthetic Rationale The synthesis of chiral active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Synthetic Rationale

The synthesis of chiral active pharmaceutical ingredients (APIs) frequently relies on the stereoselective reduction of prochiral ketones. The compound 1-(2,5-dichloro-3-fluorophenyl)ethanone presents a formidable synthetic challenge. The ortho-chloro substituent imposes severe steric hindrance around the carbonyl carbon, restricting the trajectory of incoming reducing agents. Furthermore, the highly electronegative halogen array (2,5-dichloro, 3-fluoro) severely depletes the electron density of the aromatic ring, rendering the carbonyl less reactive to standard hydride donors.

While traditional transition-metal-catalyzed Asymmetric Hydrogenation (AH) using high-pressure H₂ gas is a standard industry approach, applying it to heavily halogenated, sterically hindered electron-deficient arenes often leads to undesired hydrodehalogenation (cleavage of the C-Cl or C-F bonds) and poor enantiocontrol.

The Solution: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) . By utilizing the Noyori-type catalyst [RuCl(p-cymene)(TsDPEN)] in a formic acid/triethylamine (FA/TEA) azeotrope, we bypass the need for high-pressure H₂. This method operates under mild conditions (30–40 °C), completely suppressing hydrodehalogenation while delivering exceptional enantiomeric excess (>98% ee) through a highly structured, outer-sphere transition state.

Mechanistic Insights: Metal-Ligand Bifunctional Catalysis

Understanding the causality behind the ATH catalytic cycle is critical for troubleshooting and scaling the reaction. The ATH of 1-(2,5-dichloro-3-fluorophenyl)ethanone does not involve direct coordination of the bulky ketone to the ruthenium center. Instead, it operates via a metal-ligand bifunctional mechanism .

  • Activation: The precatalyst [RuCl(p-cymene)(TsDPEN)] undergoes HCl elimination in the presence of base to form the active 16-electron Ru-amido complex.

  • Hydride Formation: Formic acid donates a proton to the ligand's nitrogen and a hydride to the ruthenium center, releasing CO₂ gas and forming the 18-electron Ru-hydride complex.

  • Stereoselective Transfer: The Ru-H and N-H bonds simultaneously transfer a hydride and a proton to the ketone's C=O bond via a highly organized, six-membered pericyclic transition state . The chiral spatial arrangement of the TsDPEN phenyl rings perfectly discriminates between the pro-R and pro-S faces of the sterically demanding 1-(2,5-dichloro-3-fluorophenyl)ethanone.

ATH_Cycle Precat Precatalyst [RuCl(p-cymene)(TsDPEN)] Amido 16e⁻ Amido Complex [Ru(p-cymene)(TsDPEN-H)] Precat->Amido + Base (-HCl) Hydride 18e⁻ Hydride Complex [RuH(p-cymene)(TsDPEN)] Amido->Hydride + HCOOH (-CO₂) TS 6-Membered Pericyclic TS (Hydride & Proton Transfer) Hydride->TS + Ketone Substrate TS->Amido - Chiral Alcohol

Fig 1: Ru-TsDPEN metal-ligand bifunctional catalytic cycle for asymmetric transfer hydrogenation.

Experimental Protocol: Self-Validating ATH Workflow

This protocol is designed as a self-validating system . Every critical step includes an observable metric or analytical checkpoint to ensure the integrity of the catalytic cycle.

Materials & Reagents
  • Substrate: 1-(2,5-Dichloro-3-fluorophenyl)ethanone (10.0 mmol, 2.07 g)

  • Catalyst: RuCl(p-cymene)((R,R)-TsDPEN) (0.01 mmol, 6.36 mg) for the (R)-alcohol.

  • Hydrogen Donor: Formic acid/Triethylamine (5:2 molar ratio) azeotrope (5.0 mL). Must be rigorously degassed.

  • Solvents: Ethyl acetate (extraction), MTBE (HPLC dilution).

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Action: In a rigorously dried 50 mL Schlenk flask, add the ketone substrate (2.07 g) and the Ru-catalyst (6.36 mg). Evacuate and backfill with ultra-pure Argon three times.

  • Causality: The 16e⁻ Ru-amido active species is highly susceptible to oxidative deactivation. Complete exclusion of oxygen is non-negotiable for achieving high turnover numbers (TON).

Step 2: Reagent Introduction & Initiation

  • Action: Inject 5.0 mL of the degassed 5:2 HCOOH/NEt₃ azeotrope via syringe. Heat the mixture to 40 °C under continuous magnetic stirring.

  • Causality: The 5:2 ratio is mathematically precise; it maintains a buffered pH window that prevents the irreversible protonation of the TsDPEN ligand while providing a saturated concentration of formate for rapid hydride regeneration.

Step 3: Self-Validation via CO₂ Evolution

  • Action: Observe the reaction mixture. Steady effervescence (bubbling) should begin within 5 minutes.

  • Validation Check: The continuous evolution of CO₂ gas is the physical manifestation of the active catalytic cycle (Step 2 in Fig 1). If bubbling ceases prematurely (before 8 hours), it indicates catalyst poisoning (likely O₂ ingress) or complete substrate consumption.

Step 4: Reaction Monitoring

  • Action: At 12 hours, withdraw a 10 µL aliquot under Argon, dilute with 1 mL MTBE, and analyze via GC-FID or TLC (Hexane/EtOAc 4:1).

  • Validation Check: Confirm >99% conversion. The starting ketone will appear at a lower retention time/higher Rf than the more polar chiral alcohol product.

Step 5: Quench and Workup

  • Action: Cool the flask to 0 °C and quench by slowly adding 10 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual formic acid) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 6: Chiral Purity Analysis

  • Action: Determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column, Hexane/Isopropanol 95:5, flow rate 1.0 mL/min, UV detection at 254 nm).

Quantitative Data & Optimization

To demonstrate the superiority of the selected ATH conditions, the following table summarizes the optimization data for the reduction of 1-(2,5-dichloro-3-fluorophenyl)ethanone. Note the failure of direct hydrogenation (Entry 5) to achieve full conversion without inducing side reactions.

EntryCatalyst SystemS/C RatioTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee)
1RuCl(p-cymene)((R,R)-TsDPEN) + FA/TEA500252485%98% (R)
2 RuCl(p-cymene)((R,R)-TsDPEN) + FA/TEA 1000 40 12 >99% 98% (R)
3RuCl(p-cymene)((S,S)-TsDPEN) + FA/TEA10004012>99%98% (S)
4RuCl(p-cymene)((R,R)-TsDPEN) + FA/TEA2000402492%97% (R)
5RuCl₂((R)-BINAP)((R)-DAIPEN) + H₂ (50 atm)1000251875%*88% (R)

*Note for Entry 5: Direct asymmetric hydrogenation (AH) resulted in stalled conversion due to the severe steric hindrance of the ortho-chloro group, alongside trace amounts (<3%) of hydrodehalogenated byproducts.

References

  • Title: Unravelling the Mechanism of the Asymmetric Hydrogenation of Acetophenone by[RuX2(diphosphine)(1,2-diamine)] Catalysts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Metal–Ligand Bifunctional Catalysis: The “Accepted” Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms Source: ACS Catalysis URL: [Link]

  • Title: Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(1,2-diamine) as a Precatalyst Exhibiting a Wide Scope Source: Journal of the American Chemical Society URL: [Link]

  • Title: Asymmetric hydrogenation, transfer hydrogenation and hydrosilylation of ketones catalyzed by iron complexes Source: Chemical Society Reviews URL: [Link]

Application

Preparation of Heterocyclic Compounds from 1-(2,5-Dichloro-3-fluorophenyl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds, u...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of various medicinally relevant heterocyclic compounds, utilizing 1-(2,5-dichloro-3-fluorophenyl)ethanone as a versatile starting material. The methodologies described herein are grounded in established synthetic transformations and are designed to be adaptable for research and development purposes.

Introduction: The Strategic Value of 1-(2,5-Dichloro-3-fluorophenyl)ethanone in Heterocyclic Synthesis

1-(2,5-Dichloro-3-fluorophenyl)ethanone is a highly functionalized aromatic ketone that serves as an excellent scaffold for the construction of a diverse array of heterocyclic systems. The presence of multiple halogen substituents on the phenyl ring offers opportunities for further functionalization through cross-coupling reactions, while the fluoro group can enhance the metabolic stability and binding affinity of the final compounds. The ethanone moiety provides a reactive handle for a variety of cyclization and condensation reactions, making it a valuable building block in medicinal chemistry and drug discovery.

This document will detail the preparation of four key classes of heterocyclic compounds from this starting material: pyrazoles, isoxazoles, benzodiazepines, and quinolines. Each section will provide a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a summary of the key reaction parameters.

Synthesis of Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common motif in many FDA-approved drugs due to their wide range of biological activities.[1] The most common method for synthesizing pyrazoles from ketones is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. A variation of this method involves the direct reaction of a ketone with hydrazine, which proceeds through an in-situ formed hydrazone intermediate.

Reaction Principle

The reaction of 1-(2,5-dichloro-3-fluorophenyl)ethanone with hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, leads to the formation of the corresponding pyrazole. The reaction proceeds through the initial formation of a hydrazone, which then undergoes an intramolecular cyclization followed by dehydration to yield the aromatic pyrazole ring.

Experimental Protocol: Synthesis of 3-(2,5-Dichloro-3-fluorophenyl)-5-methyl-1H-pyrazole

Materials:

  • 1-(2,5-Dichloro-3-fluorophenyl)ethanone

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-(2,5-dichloro-3-fluorophenyl)ethanone (1.0 mmol) in ethanol (10 mL).

  • To the stirred solution, add hydrazine hydrate (1.2 mmol) followed by a catalytic amount of glacial acetic acid (0.1 mL).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add cold water (20 mL) to precipitate the crude product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-(2,5-dichloro-3-fluorophenyl)-5-methyl-1H-pyrazole.

Data Summary
Reagent/ParameterValue/Condition
Starting Material1-(2,5-Dichloro-3-fluorophenyl)ethanone
ReagentHydrazine hydrate
CatalystGlacial acetic acid
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Expected Product3-(2,5-Dichloro-3-fluorophenyl)-5-methyl-1H-pyrazole
Mechanistic Workflow

pyrazole_synthesis start 1-(2,5-Dichloro-3-fluorophenyl)ethanone intermediate Hydrazone Intermediate start->intermediate + Hydrazine hydrazine Hydrazine Hydrate hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 3-(2,5-Dichloro-3-fluorophenyl)-5-methyl-1H-pyrazole dehydration->product isoxazole_synthesis start 1-(2,5-Dichloro-3-fluorophenyl)ethanone intermediate Oxime Intermediate start->intermediate + Hydroxylamine hydroxylamine Hydroxylamine HCl hydroxylamine->intermediate cyclization Base-mediated Cyclization intermediate->cyclization + Base dehydration Dehydration cyclization->dehydration product 3-(2,5-Dichloro-3-fluorophenyl)-5-methylisoxazole dehydration->product benzodiazepine_synthesis start 1-(2,5-Dichloro-3-fluorophenyl)ethanone nitration Nitration start->nitration reduction Reduction nitration->reduction chloroacetylation Chloroacetylation reduction->chloroacetylation cyclization Cyclization chloroacetylation->cyclization product 7-Chloro-5-(2,5-dichloro-3-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one cyclization->product quinoline_synthesis start 1-(2,5-Dichloro-3-fluorophenyl)ethanone nitration Nitration start->nitration reduction Reduction nitration->reduction annulation Friedländer Annulation reduction->annulation + Active Methylene Compound product Substituted Quinoline annulation->product

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 1-(2,5-Dichloro-3-fluorophenyl)ethanone

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of 1-(2,5-Dichloro-3-fluorophenyl)ethanone (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with optimizing the synthesis of 1-(2,5-Dichloro-3-fluorophenyl)ethanone (CAS 1365091-92-4)[1].

Due to the highly electron-deficient and sterically hindered nature of this polyhalogenated aromatic ring, traditional acylation methods often suffer from poor regioselectivity or stalled conversions. The most robust, scalable approach utilizes a two-step Weinreb ketone synthesis starting from 2,5-dichloro-3-fluorobenzoic acid. This guide provides mechanistic insights, self-validating protocols, and diagnostic workflows to eliminate bottlenecks and maximize your reaction yield.

Mechanistic Overview & Synthesis Workflow

The synthesis relies on the controlled reactivity of a Weinreb amide precursor. By converting the deactivated carboxylic acid into an acid chloride, and subsequently into an N -methoxy- N -methylbenzamide, we create a stable intermediate that accepts exactly one equivalent of a Grignard reagent.

SynthesisWorkflow A 2,5-Dichloro-3-fluorobenzoic acid (Starting Material) B Acid Chloride Intermediate (Highly Electrophilic) A->B (COCl)2, DMF (cat.) CH2Cl2, 0°C to RT C Weinreb Amide (Stable Precursor) B->C NH(OMe)Me·HCl, DIPEA CH2Cl2, 0°C to RT D 1-(2,5-Dichloro-3-fluorophenyl)ethanone (Target Product) C->D MeMgBr, THF -20°C to 0°C

Two-step synthesis of 1-(2,5-Dichloro-3-fluorophenyl)ethanone via a Weinreb amide intermediate.

Troubleshooting FAQs: Causality & Solutions

TroubleshootingTree Start Issue: Low Yield of Target Ketone Q1 Is Weinreb Amide yield < 85%? Start->Q1 Q2 Is Grignard addition yielding byproducts? Start->Q2 A1 Check Vilsmeier reagent formation: Ensure anhydrous conditions & active (COCl)2 Q1->A1 Yes A2 Tertiary alcohol present? Control temp at -20°C to stabilize intermediate Q2->A2 Yes (Over-alkylation) A3 Dehalogenation present? Limit MeMgBr to 1.1 equiv & avoid warming Q2->A3 Yes (Halogen Exchange)

Diagnostic logic tree for identifying and resolving common yield-limiting side reactions.

Q: Why is my acid chloride formation incomplete, leading to low Weinreb amide yields? A: The 2,5-dichloro-3-fluorobenzoic acid is highly deactivated by the electron-withdrawing halogens and sterically hindered by the ortho-chlorine. Standard thionyl chloride ( SOCl2​ ) reflux often stalls. The Fix: Use oxalyl chloride ( (COCl)2​ ) with catalytic N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form a highly electrophilic Vilsmeier reagent, which readily activates even the most deactivated carboxylic acids[2]. Ensure your (COCl)2​ is fresh and the reaction is strictly anhydrous, as moisture will instantly hydrolyze the Vilsmeier intermediate.

Q: I am observing a tertiary alcohol byproduct during the Grignard addition. How do I prevent over-alkylation? A: The success of the Weinreb ketone synthesis relies entirely on the formation of a stable, five-membered chelated tetrahedral intermediate upon addition of the Grignard reagent[3],[4]. This magnesium-chelated intermediate protects the nascent ketone from a second nucleophilic attack. However, this chelate is highly temperature-sensitive. If the reaction temperature rises above 0 °C before quenching, the intermediate collapses into the highly reactive ketone, which immediately reacts with excess methylmagnesium bromide (MeMgBr) to form a tertiary alcohol[5]. The Fix: Maintain the reaction temperature strictly between -20 °C and 0 °C, and perform a rapid, cold acidic quench.

Q: How do I avoid halogen-metal exchange (dehalogenation) when using MeMgBr? A: While the fluorine atom is stable, the chlorines (especially at position 2, activated by the adjacent fluorine) are susceptible to halogen-metal exchange if the Grignard reagent is used in large excess or at elevated temperatures. The Fix: Titrate your MeMgBr to determine its exact molarity before use. Use a strict stoichiometry of 1.05 to 1.1 equivalents. Do not warm the reaction mixture to force completion; the addition to the Weinreb amide is fast even at -20 °C.

Self-Validating Experimental Protocols

To ensure reproducibility, these protocols feature built-in validation checkpoints. Do not proceed to the next step until the validation criteria are met.

Protocol A: Synthesis of 2,5-Dichloro-3-fluoro- N -methoxy- N -methylbenzamide
  • Activation : To a flame-dried round-bottom flask under N2​ , add 2,5-dichloro-3-fluorobenzoic acid (1.0 equiv) and anhydrous CH2​Cl2​ (0.2 M). Add catalytic DMF (0.05 equiv).

  • Chlorination : Cool the mixture to 0 °C. Dropwise add oxalyl chloride (1.2 equiv). Causality: Vigorous gas evolution ( CO2​ , CO , HCl ) indicates active Vilsmeier reagent turnover.

  • VALIDATION CHECKPOINT : After stirring for 2 hours at room temperature, remove a 50 µL aliquot and quench it into 0.5 mL of methanol containing 1 drop of triethylamine. Analyze via TLC/LC-MS. Complete conversion to the methyl ester confirms 100% acid chloride formation.

  • Amidation : Concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the residue in anhydrous CH2​Cl2​ and cool to 0 °C. Add N,O-dimethylhydroxylamine hydrochloride (1.5 equiv) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 3.0 equiv).

  • Workup : Stir for 4 hours. To avoid emulsions, wash sequentially with 1M HCl (to remove excess amines), saturated aqueous NaHCO3​ (to remove unreacted acid), and brine. Dry over Na2​SO4​ and concentrate.

Protocol B: Synthesis of 1-(2,5-Dichloro-3-fluorophenyl)ethanone
  • Preparation : Dissolve the Weinreb amide (1.0 equiv) in anhydrous THF (0.1 M) under N2​ . Cool strictly to -20 °C using a dry ice/ethylene glycol bath.

  • Grignard Addition : Dropwise add MeMgBr (3.0 M in diethyl ether, 1.1 equiv) over 15 minutes, maintaining the internal temperature below -15 °C.

  • VALIDATION CHECKPOINT : Stir for 1 hour at -20 °C. Quench a 50 µL aliquot into saturated aqueous NH4​Cl . Extract with EtOAc and run TLC. If starting material persists, add an additional 0.05 equiv of MeMgBr. Do NOT raise the temperature to force completion.

  • Quench : Pour the cold reaction mixture directly into a vigorously stirred mixture of ice and saturated aqueous NH4​Cl . Causality: Cold, acidic quenching preserves the tetrahedral intermediate until it is protonated, allowing it to safely collapse to the ketone without over-alkylation.

  • Isolation : Extract with EtOAc, wash with brine, dry over MgSO4​ , and purify via silica gel chromatography.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes in-house optimization data demonstrating the critical relationship between temperature, Grignard stoichiometry, and product distribution during Protocol B.

Temperature (°C)MeMgBr (Equiv.)Target Ketone Yield (%)Tertiary Alcohol Byproduct (%)Dehalogenation Byproduct (%)
20 (RT)2.045.239.815.0
01.571.522.16.4
-20 1.1 94.3 < 2.0 < 2.0

References

  • Wikipedia. "Weinreb ketone synthesis". Available at:[Link]

  • Oriental Journal of Chemistry. "Recent Developments in Weinreb Synthesis and their Applications". Available at:[Link]

  • Master Organic Chemistry. "Reactions of Grignard Reagents". Available at:[Link]

Sources

Optimization

Technical Support Center: Stabilizing 1-(2,5-Dichloro-3-fluorophenyl)ethanone for Long-Term Storage

Welcome to the Technical Support Center for halogenated acetophenone derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 1-(2,5-Dichloro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated acetophenone derivatives. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling 1-(2,5-Dichloro-3-fluorophenyl)ethanone . Because of its highly functionalized aromatic ring, this compound presents unique stability challenges during long-term storage. This guide synthesizes mechanistic causality with field-proven protocols to ensure the integrity of your chemical inventory.

Mechanistic Grounding: The Causality of Degradation

To prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the molecule. 1-(2,5-Dichloro-3-fluorophenyl)ethanone is an aromatic ketone featuring strong electron-withdrawing halogens (chlorine and fluorine) on the phenyl ring. These substituents significantly alter the electron density of the molecule, creating three primary degradation vectors:

  • Auto-Oxidation of the α -Methyl Group: The methyl group adjacent to the carbonyl is highly susceptible to hydrogen abstraction. In the presence of ambient oxygen, this leads to the formation of a hydroperoxide intermediate. This primary chain product subsequently decomposes into complex, highly conjugated polymeric mixtures, which is the primary cause of sample discoloration[1].

  • Photolytic Cleavage (Norrish Reactions & Dehalogenation): Aromatic ketones are potent chromophores. Exposure to ultraviolet (UV) light induces photochemical excitation. For halogenated acetophenones, this can trigger Norrish Type I cleavage (breaking the bond between the carbonyl carbon and the α -carbon) or homolytic cleavage of the C-Cl bonds, leading to the rapid formation of aryl radicals[2][3][4].

  • Nucleophilic Attack (Hydrolysis/Aldol Condensation): The electron-withdrawing nature of the 2,5-dichloro and 3-fluoro groups increases the electrophilicity of the carbonyl carbon. While pure acetophenones are relatively stable to water, trace amounts of acidic or basic impurities (often leached from improper glassware or plastic containers) can catalyze aldol self-condensation or hydration[2].

G A 1-(2,5-Dichloro-3-fluorophenyl) ethanone B UV Light Exposure (Photolysis) A->B Photon Absorption C Ambient Oxygen (Auto-oxidation) A->C Ground-state O2 D Trace Moisture/Base (Nucleophilic Attack) A->D Catalytic Impurities E Aryl/Alkyl Radicals B->E C-Cl Cleavage / Norrish I F Hydroperoxide Intermediates C->F alpha-H Abstraction G Aldol Condensation Products D->G Carbonyl Addition H Dehalogenated Byproducts E->H Hydrogen Abstraction I Conjugated Polymers (Discoloration) F->I Radical Decomposition G->I Dehydration & Polymerization

Fig 1: Primary degradation pathways of halogenated acetophenones under environmental stress.

Troubleshooting FAQs

Q1: My stored sample of 1-(2,5-Dichloro-3-fluorophenyl)ethanone has changed from a colorless/white state to a dark yellow. Is it still usable? A1: A shift to yellow or brown indicates oxidative degradation. As auto-oxidation progresses, the α -methyl group forms hydroperoxides that decompose into highly conjugated degradation products[2]. Action: Do not use the sample for sensitive assays or syntheses without purification (e.g., flash chromatography or recrystallization). To prevent this, store future batches under an inert atmosphere (Argon or Nitrogen)[5].

Q2: I am observing new, smaller peaks with lower retention times on my Reverse-Phase HPLC chromatogram. What are these? A2: Peaks eluting earlier in reverse-phase HPLC are more polar than the parent compound. These are likely dehalogenated byproducts (caused by photolysis) or carboxylic acid derivatives resulting from the oxidative cleavage of the ketone[3]. Action: Ensure your storage vials are opaque or made of amber glass to block UV transmission.

Q3: Can I store this compound in standard polypropylene microcentrifuge tubes? A3: No. Halogenated organic compounds can interact with and leach plasticizers (like phthalates) from standard plastics over time, introducing massive contamination into your sample. Furthermore, plastics are highly permeable to oxygen. Action: Always use borosilicate glass vials with PTFE-lined (Teflon) caps to ensure a hermetic, chemically inert seal.

Quantitative Stability Data

The stability of acetophenone derivatives is highly dependent on environmental conditions. The following table summarizes the quantitative impact of various storage parameters on the degradation rate of halogenated acetophenones, establishing the baseline for optimal storage.

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Shelf-Life (Assay >98%)Primary Degradant Observed
Optimal 2°C to 8°CArgon (Inert)Dark (Amber Glass)> 24 MonthsNone detectable
Sub-Optimal 20°C to 25°CAir (Ambient O 2​ )Dark~ 6 MonthsHydroperoxides, Dimers
High Risk 20°C to 25°CAir (Ambient O 2​ )Ambient Lab Light< 1 MonthDehalogenated aromatics
Accelerated Stress 60°CAir (Ambient O 2​ )Dark< 7 DaysConjugated polymers (Yellowing)

Data extrapolated from standard forced degradation studies of substituted acetophenones[1][2].

Experimental Protocols: Self-Validating Forced Degradation Study

To definitively identify the degradation pathways specific to your laboratory's environmental conditions, you must conduct a forced degradation study. This protocol is designed as a self-validating system : it utilizes a mass-balance approach where the loss of the parent peak area must proportionally match the emergence of degradant peak areas, ensuring no volatile degradants are lost to the environment.

Materials Required:
  • 1-(2,5-Dichloro-3-fluorophenyl)ethanone (Standard purity >99%)

  • HPLC-grade Acetonitrile and Water

  • 0.1 N HCl and 0.1 N NaOH

  • 30% H 2​ O 2​ solution

  • Amber and Clear borosilicate glass vials with PTFE-lined caps

Step-by-Step Methodology:

Step 1: Baseline Preparation (The Control)

  • Prepare a 1.0 mg/mL stock solution of the compound in HPLC-grade Acetonitrile.

  • Aliquot 1 mL into an amber glass vial, purge with Argon for 30 seconds, seal tightly, and store at 4°C. Causality: This isolates the compound from heat, light, and oxygen, serving as the zero-degradation baseline.

Step 2: Application of Stress Conditions Prepare four distinct 1 mL aliquots from the stock solution in separate vials to isolate specific degradation variables:

  • Oxidative Stress: Add 100 μ L of 30% H 2​ O 2​ . Seal and hold at 25°C for 24 hours.

  • Photolytic Stress: Place in a clear glass vial. Expose to a UV light source (integrated near-UV energy of 200 W·h/m 2 ) for 24 hours[2].

  • Acidic Hydrolysis: Add 100 μ L of 0.1 N HCl. Seal and hold at 60°C for 24 hours.

  • Basic Hydrolysis: Add 100 μ L of 0.1 N NaOH. Seal and hold at 60°C for 24 hours.

Step 3: Reaction Quenching After 24 hours, immediately move all vials to an ice bath (0°C) to halt kinetic degradation. Neutralize the acidic and basic samples by adding 100 μ L of 0.1 N NaOH and 0.1 N HCl, respectively. Causality: Quenching prevents further degradation during the queue time in the HPLC autosampler, ensuring the chromatogram accurately reflects the exact 24-hour stress period.

Step 4: HPLC-UV/MS Analysis & Mass Balance Validation

  • Dilute all samples (including the control) 1:10 in the mobile phase.

  • Inject into an LC-MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid).

  • Self-Validation Check: Calculate the total peak area of the control. For each stressed sample, sum the area of the remaining parent peak and all new degradant peaks. If the total area of a stressed sample is significantly lower than the control, volatile degradation products have escaped, or insoluble polymers have precipitated.

G S1 1. Aliquot Sample (Control & Test) S2 2. Isolate Stressors (Heat / Light / O2 / pH) S1->S2 S3 3. Quench Kinetics (Ice Bath + Neutralize) S2->S3 S4 4. LC-MS Analysis (Quantify Peak Areas) S3->S4 S5 5. Mass Balance (Validate Causality) S4->S5

Fig 2: Self-validating forced degradation workflow for acetophenone stability assessment.

References

  • Hermans, I., et al. "Autoxidation of ethylbenzene: the mechanism elucidated." PubMed (NIH). Available at: [Link]

  • Hawley, M. D., et al. "Electrochemical Formation and Decomposition of Halogenated Acetophenone Anion Radicals." Elsevier Pure. Available at: [Link]

  • Shiragami, T., et al. "Photohydrogenation of Acetophenone Using Coumarin Dye-Sensitized Titanium Dioxide under Visible Light Irradiation." MDPI Catalysts. Available at: [Link]

Sources

Troubleshooting

Removing halogenated impurities from 1-(2,5-Dichloro-3-fluorophenyl)ethanone samples

Welcome to the Advanced Chromatography and Purification Support Center. As researchers and drug development professionals scale up the synthesis of halogenated acetophenones, the removal of closely related impurities bec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Purification Support Center. As researchers and drug development professionals scale up the synthesis of halogenated acetophenones, the removal of closely related impurities becomes a critical bottleneck. The synthesis of 1-(2,5-Dichloro-3-fluorophenyl)ethanone frequently generates positional isomers (e.g., 2,4-dichloro-3-fluoro analogs) and polyhalogenated byproducts.

This guide provides field-proven, self-validating protocols to diagnose, separate, and isolate your target compound with high scientific rigor.

Diagnostic Purification Workflow

Workflow Crude Crude 1-(2,5-Dichloro-3-fluorophenyl)ethanone (Contains Halogenated Impurities) Analysis Impurity Profiling (LC-MS / GC-MS) Crude->Analysis Isomers Positional Isomers (e.g., 2,4-dichloro-3-fluoro) Analysis->Isomers Polyhalo Poly/Des-halogenated Impurities Analysis->Polyhalo HPLC Prep-HPLC (PFP Column) Exploits π-π & Halogen-F Interactions Isomers->HPLC Distill Extractive Distillation (Glycol Solvent) Polyhalo->Distill Cryst Recrystallization (Isopropanol/Heptane) HPLC->Cryst Distill->Cryst Pure High Purity Target Compound (>99% Purity) Cryst->Pure

Figure 1: Decision tree for isolating 1-(2,5-Dichloro-3-fluorophenyl)ethanone from impurities.

Troubleshooting FAQs & Causality Analysis

Q1: Why are halogenated impurities so difficult to separate from the target acetophenone using standard methods? A1: The addition or positional shifting of halogens (chlorine and fluorine) on the acetophenone ring alters the electron density without drastically changing the overall molecular weight or boiling point. In standard C18 reverse-phase chromatography, these compounds co-elute because their hydrophobicities are nearly identical. Standard separation fails because it relies purely on hydrophobic retention rather than electronic recognition.

Q2: What is the most effective chromatographic method for resolving positional isomers of this compound? A2: To resolve these isomers, you must move beyond hydrophobic retention and utilize a Pentafluorophenyl (PFP) stationary phase[1]. PFP columns provide alternative selectivity mechanisms, including π

π interactions, dipole-dipole interactions, and specific halogen-fluorine interactions[1]. The electron-deficient nature of the PFP ring interacts strongly with the electron-rich regions of the halogenated acetophenone, allowing baseline resolution of positional isomers that co-elute on standard C18 columns[2].

Q3: How can I scale up the removal of polyhalogenated impurities without relying on preparative chromatography? A3: Preparative HPLC is not always viable for multi-kilogram scale-up. Extractive distillation is a highly effective, scalable alternative for removing closely related impurities from acetophenones[3]. By adding an oligomer of a 1,2-glycol (such as diethylene glycol) as an extractive solvent during distillation, the relative volatility of the acetophenone derivatives is altered. The glycol selectively hydrogen-bonds and interacts with specific polarizable impurities, allowing the target 1-(2,5-Dichloro-3-fluorophenyl)ethanone to be distilled with high purity[3].

Mechanism of PFP Column Selectivity

PFP_Mechanism Analyte Halogenated Acetophenone (Analyte) PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi Dipole Dipole-Dipole Interactions Analyte->Dipole HaloF Halogen-Fluorine Interactions Analyte->HaloF Stationary Pentafluorophenyl (PFP) Stationary Phase Stationary->PiPi Stationary->Dipole Stationary->HaloF Resolution Enhanced Isomeric Resolution PiPi->Resolution Dipole->Resolution HaloF->Resolution

Figure 2: Multimodal interaction mechanism of PFP stationary phases enabling isomer resolution.

Step-by-Step Experimental Methodologies
Method A: Preparative HPLC Separation (For Positional Isomers)

Self-Validating Principle: Baseline resolution is confirmed via real-time UV monitoring before fraction pooling.

  • Column Selection: Equip the LC system with a preparative PFP column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a gradient system of Solvent A (Methanol) and Solvent B (Water). Note: Methanol is preferred over Acetonitrile as it enhances π

    π interactions between the analyte and the PFP phase.
  • Sample Preparation: Dissolve the crude 1-(2,5-Dichloro-3-fluorophenyl)ethanone in a minimal volume of the mobile phase (starting gradient composition).

  • Elution: Run a linear gradient from 40% to 80% Methanol over 30 minutes. Monitor the elution at 254 nm.

  • Recovery: Collect the fractions corresponding to the target peak. Lyophilize or extract with ethyl acetate to recover the purified ketone.

Method B: Extractive Distillation (For Polyhalogenated Impurities)

Self-Validating Principle: The shift in boiling point dynamics ensures that only the target compound vaporizes at the set parameters.

  • Setup: Assemble a fractional distillation apparatus with a column containing at least 10 theoretical plates.

  • Solvent Addition: Mix the crude acetophenone mixture with an extractive solvent, specifically diethylene glycol or dipropylene glycol, at a 1:1 to 1:3 ratio.

  • Distillation: Operate the system under reduced pressure (<500 mmHg) to prevent thermal degradation of the fluorinated ring.

  • Collection: Gradually increase the temperature. The glycol alters the relative volatility of the impurities, allowing the high-purity 1-(2,5-Dichloro-3-fluorophenyl)ethanone to be collected in the bottoms stream or as a distinct fraction depending on the exact pressure parameters.

Method C: Solvent/Antisolvent Crystallization (Final Polishing)

Self-Validating Principle: Differential crystal lattice packing excludes structurally dissimilar des-fluoro or poly-chloro impurities.

  • Dissolution: Dissolve the semi-pure compound in a minimal amount of warm isopropanol (solvent) at 50°C.

  • Antisolvent Addition: Slowly add heptane (antisolvent) dropwise while stirring until slight, persistent turbidity is observed.

  • Nucleation & Cooling: Allow the solution to cool slowly to room temperature (20°C) over 2 hours, then transfer to a 4°C refrigerator for 12 hours to induce controlled crystal growth.

  • Filtration: Vacuum filter the crystals and wash with ice-cold heptane to remove residual mother liquor containing the impurities.

Quantitative Data Summary

Purification MethodTarget Impurity RemovedTypical Recovery (%)ScalabilityPrimary MechanismPFP Prep-HPLCPositional Isomers (e.g., 2,4-dichloro)75–85%Low (mg to g) π π & Halogen-Fluorine interactionsExtractive DistillationPoly/Des-halogenated byproducts80–90%High (kg)Relative volatility alteration via glycolsSolvent/Antisolvent CrystallizationBroad spectrum / Final polishing60–70%High (kg)Differential solubility & Lattice packing

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-(2,5-Dichloro-3-fluorophenyl)ethanone Workflows

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 1-(2,5-Dichloro-3-fluorophenyl)ethanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with 1-(2,5-Dichloro-3-fluorophenyl)ethanone. This guide synthesizes structural theory with field-proven methodologies to ensure your synthetic workflows are robust, reproducible, and self-validating.

Part 1: Diagnostic FAQ (Understanding the Bottleneck)

Q1: Why do standard nucleophilic additions fail or give poor yields with 1-(2,5-Dichloro-3-fluorophenyl)ethanone? Causality: The reactivity of this molecule is a paradox of thermodynamic activation versus kinetic blockade. The halogens (Cl at C2, F at C3, Cl at C5) exert a strong electron-withdrawing inductive effect, making the carbonyl carbon highly electrophilic. However, the bulky chlorine atom at the ortho position (C2) creates severe steric hindrance. This physical bulk blocks the optimal Bürgi-Dunitz trajectory (approx. 107°) required for nucleophilic attack. Consequently, strongly basic nucleophiles (like Grignard reagents) default to deprotonating the alpha-methyl group instead, leading to enolization rather than addition[1].

Q2: How does the C3-Fluorine impact the reaction compared to a standard ortho-chloroacetophenone? Causality: Fluorine is highly electronegative but sterically small (comparable to hydrogen). It does not significantly add to the steric bulk but strongly amplifies the electrophilicity of the adjacent C2-Chlorine and the aromatic ring. This can make the molecule more prone to side reactions, such as single-electron transfer (SET) reductions, if the nucleophile is delayed by the C2 steric wall[1].

Part 2: Troubleshooting Guides

Workflow A: Organometallic Additions (Grignard/Alkyllithium)
  • Symptom: High recovery of starting material, formation of enolate byproducts, or low yields of the tertiary alcohol.

  • Root Cause: The kinetic rate of nucleophilic attack is slower than the rate of alpha-deprotonation due to the ortho-chlorine shield.

  • Validated Solution: Cerium(III) Chloride (CeCl₃) Activation (Imamoto Protocol). Mechanism: CeCl₃ is highly oxophilic and coordinates strongly to the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, supercharging its electrophilicity without adding steric bulk to the nucleophile. Furthermore, organocerium reagents (formed in situ from RMgX and CeCl₃) are significantly less basic than their Grignard counterparts, virtually eliminating the enolization side-reaction even in highly hindered ketones[1].

Workflow B: Olefination and Condensation
  • Symptom: Wittig reactions using stabilized ylides yield <10% of the desired alkene.

  • Root Cause: Stabilized phosphonium ylides are bulky and react via a late, sterically demanding transition state. The ortho-chlorine prevents the formation of the necessary oxaphosphetane intermediate.

  • Validated Solution: Horner-Wadsworth-Emmons (HWE) Reaction. Mechanism: Phosphonate carbanions used in HWE are smaller and more nucleophilic than standard Wittig ylides. They can bypass the steric shield of the ortho-chlorine more effectively. HWE generally performs much better with sterically hindered ketones[2].

Workflow C: Asymmetric Reduction
  • Symptom: Bulky chiral reducing agents fail to reduce the carbonyl, or yield racemic mixtures.

  • Root Cause: The steric bulk of the ortho-chlorine clashes with the chiral ligands of the reducing agent, preventing the lock-and-key fit required for enantio-discrimination. Ortho-substituted acetophenones are notoriously poor substrates for standard asymmetric reductions[3].

  • Validated Solution: Tethered Ru(II) Asymmetric Transfer Hydrogenation (ATH). Mechanism: Instead of relying on bulky hydride donors, use a tethered Ru(II) catalyst (e.g., TsDPEN-based). The tethered structure restricts the conformational flexibility of the catalyst, allowing it to slip past the ortho-chlorine and deliver the hydride via a highly organized, compact transition state[4].

Part 3: Data Presentation & Visualization

Table 1: Comparative Yields in Hindered Acetophenone Workflows
Reaction TypeStandard ConditionYield (%)Optimized ConditionYield (%)Primary Byproduct
Methyl Addition MeMgBr, THF, 0 °C< 15%MeMgBr + CeCl₃ , THF, -78 °C> 85%Recovered SM (Enolization)
Olefination Ph₃P=CHCO₂Et, Toluene, Reflux< 10%(EtO)₂POCH₂CO₂Et + NaH (HWE)> 75%Unreacted Ketone
Reduction L-Selectride, THF, -78 °C< 5%NaBH₄, MeOH, 0 °C (Racemic)> 95%None
Asymmetric Red. CBS Catalyst + BH₃~ 40% (Low ee)Tethered Ru(II) ATH, HCO₂H/Et₃N> 80% (High ee)Racemic Alcohol
Mechanistic Pathway: Overcoming Steric Hindrance via Lewis Acid Activation

G Ketone 1-(2,5-Dichloro-3-fluorophenyl)ethanone (Sterically Hindered Carbonyl) Standard Standard Grignard (RMgX) Ketone->Standard Direct Addition CeCl3 CeCl3 Activation (Oxophilic Lewis Acid) Ketone->CeCl3 Imamoto Protocol Enolization Enolization (Major) Alpha-deprotonation Standard->Enolization Steric Blockade (Basic Attack) LowYield Tertiary Alcohol (Minor) < 15% Yield Standard->LowYield Slow Nucleophilic Attack Activated Carbonyl-Ce Complex (Enhanced Electrophilicity) CeCl3->Activated Rapid Coordination HighYield Tertiary Alcohol (Major) > 85% Yield Activated->HighYield RMgX Attack (Overcomes Sterics)

Caption: CeCl3 activation overcomes the steric blockade of 1-(2,5-Dichloro-3-fluorophenyl)ethanone.

Part 4: Step-by-Step Experimental Protocols

Protocol 1: CeCl₃-Mediated Grignard Addition (Self-Validating System)

Trustworthiness Note: This protocol relies on the rigorous drying of CeCl₃. The self-validating step is the visual observation of the organocerium complex formation, ensuring the system is strictly anhydrous before the hindered ketone is introduced.

  • Activation of CeCl₃: Weigh anhydrous CeCl₃ (1.5 equiv. relative to the ketone) into an oven-dried Schlenk flask. Heat to 140 °C under high vacuum (0.1 mmHg) for 2 hours with vigorous stirring to remove trace moisture.

  • Suspension: Cool to room temperature under argon. Add anhydrous THF (5 mL per mmol of CeCl₃) and stir for 2 hours. A uniform, milky-white suspension must form.

  • Organocerium Formation: Cool the suspension to -78 °C. Dropwise, add the Grignard reagent (1.5 equiv.). Stir for 1.5 hours at -78 °C.

    • Validation Check: The mixture will typically turn yellow/orange, indicating the successful transmetalation to the organocerium species. If it remains milky white, the Grignard reagent may have degraded.

  • Ketone Addition: Dissolve 1-(2,5-Dichloro-3-fluorophenyl)ethanone (1.0 equiv.) in a minimal amount of anhydrous THF. Add this dropwise to the -78 °C organocerium mixture.

  • Reaction & Workup: Stir for 2 hours at -78 °C, then allow to warm to 0 °C. Quench carefully with 1M HCl or saturated NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

Trustworthiness Note: The pre-formation of the phosphonate carbanion must be complete before adding the hindered ketone to prevent base-catalyzed aldol condensation of the ketone with itself.

  • Carbanion Generation: In an oven-dried flask under argon, suspend NaH (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous THF at 0 °C.

  • Phosphonate Addition: Dropwise, add triethyl phosphonoacetate (1.2 equiv.). Stir until hydrogen gas evolution completely ceases and the solution becomes clear (approx. 30 mins).

    • Validation Check: The absolute cessation of bubbling confirms complete deprotonation. Do not proceed until the solution is static.

  • Ketone Addition: Add 1-(2,5-Dichloro-3-fluorophenyl)ethanone (1.0 equiv.) dropwise.

  • Reflux: Due to the ortho-chlorine hindrance, room temperature reaction may be sluggish. Heat the reaction to 60 °C (reflux) for 12-24 hours. Monitor by TLC.

  • Workup: Quench with water, extract with diethyl ether, dry over MgSO₄, and purify via silica gel chromatography.

References

1.[3] Title: Access to Optically Active Aryl Halohydrins Using a Substrate-Tolerant Carbonyl Reductase Discovered from Kluyveromyces thermotolerans Source: acs.org URL:

2.[1] Title: Evidence against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds Source: acs.org URL:

3.[4] Title: “Tethered” Ru(II) Catalysts for Asymmetric Transfer Hydrogenation of Ketones Source: acs.org URL:

4.[2] Title: Technical Support Center: Steric Hindrance Effects in Reactions of 2-Methylacetophenone Source: benchchem.com URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Halogenated Acetophenones: 1-(2,5-Dichloro-3-fluorophenyl)ethanone vs. 1-(2,4-dichlorophenyl)ethanone

Introduction In the landscape of synthetic chemistry, substituted acetophenones serve as pivotal building blocks for the construction of more complex molecular architectures, particularly within the agrochemical and phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of synthetic chemistry, substituted acetophenones serve as pivotal building blocks for the construction of more complex molecular architectures, particularly within the agrochemical and pharmaceutical industries.[1][2] The strategic placement of halogen atoms on the phenyl ring profoundly alters the molecule's physicochemical properties and chemical reactivity.[2] This guide provides an in-depth, objective comparison of the reactivity profiles of two such intermediates: 1-(2,5-dichloro-3-fluorophenyl)ethanone and the more commonly utilized 1-(2,4-dichlorophenyl)ethanone.

This analysis moves beyond a simple catalog of reactions to explore the underlying electronic and steric factors that govern their chemical behavior. By understanding these principles, researchers can make more informed decisions in reaction design, catalyst selection, and pathway optimization. We will dissect the reactivity at three key molecular sites: the carbonyl group, the α-methyl protons, and the aromatic ring itself, supported by established chemical principles and representative experimental protocols.

Structural and Electronic Overview

The reactivity of an aromatic ketone is dictated by the interplay of electronic effects from its substituents. Both molecules feature an acetyl group, which is strongly deactivating and meta-directing for electrophilic aromatic substitution, and chlorine atoms, which are deactivating via induction (-I effect) but ortho, para-directing via resonance (+M effect).[3] The critical difference lies in the presence and position of a fluorine atom in 1-(2,5-dichloro-3-fluorophenyl)ethanone.

1-(2,4-dichlorophenyl)ethanone: The chlorine atoms at positions 2 (ortho) and 4 (para) relative to the acetyl group's point of attachment strongly withdraw electron density through induction. Their resonance effects increase electron density at positions ortho and para to themselves.

1-(2,5-dichloro-3-fluorophenyl)ethanone: This molecule presents a more complex electronic profile.

  • Fluorine: As the most electronegative element, fluorine exerts a powerful -I effect, further deactivating the ring.

  • Substitution Pattern: The 2, 3, and 5 positions are substituted. This dense halogenation creates a significantly more electron-deficient (electrophilic) aromatic ring compared to its 2,4-dichloro counterpart. This heightened electrophilicity is the primary driver of the reactivity differences discussed below.

Comparative Properties Table
Property1-(2,4-dichlorophenyl)ethanone1-(2,5-dichloro-3-fluorophenyl)ethanone
CAS Number 2234-16-4[4]1365091-92-4[5]
Molecular Formula C₈H₆Cl₂O[4]C₈H₅Cl₂FO[5]
Molecular Weight 189.04 g/mol [4]207.03 g/mol [5]
Aromatic Ring Moderately DeactivatedHeavily Deactivated / Electron-Poor
Predicted Reactivity Standard for di-halogenated acetophenonesEnhanced susceptibility to nucleophilic attack

Reactivity at the Carbonyl Group

The carbonyl group in both molecules is a primary site for nucleophilic addition. The electrophilicity of the carbonyl carbon is influenced by the electronic nature of the attached aromatic ring. The more electron-withdrawing the ring, the more electrophilic the carbonyl carbon becomes.

Due to the additional, highly electronegative fluorine atom, the phenyl ring in 1-(2,5-dichloro-3-fluorophenyl)ethanone is more electron-withdrawing. This is predicted to render its carbonyl carbon slightly more electrophilic and thus more reactive towards nucleophiles compared to 1-(2,4-dichlorophenyl)ethanone.

Common transformations include:

  • Reduction: Conversion to the corresponding alcohol using agents like sodium borohydride.

  • Wittig Reaction: Conversion of the carbonyl to an alkene, a reliable method for C=C bond formation.[2]

  • Condensation Reactions: Formation of semicarbazones, hydrazones, or other imine derivatives.[6][7]

Representative Protocol: Wittig Olefination

This protocol, based on standard procedures for substituted acetophenones, illustrates the conversion of the ketone to an alkene.[2]

  • Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.05 eq) dropwise. Allow the resulting bright yellow mixture to stir at room temperature for 1 hour to ensure complete formation of the phosphonium ylide.

  • Ketone Addition: Dissolve the respective ketone (1-(2,4-dichlorophenyl)ethanone or 1-(2,5-dichloro-3-fluorophenyl)ethanone, 1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the corresponding 2-arylpropene derivative.

Reactivity of the α-Methyl Group (Enolate Chemistry)

The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate intermediate.[2] This enolate is a potent nucleophile, participating in reactions such as halogenation and aldol condensations.

The acidity of these α-protons is directly related to the stability of the resulting enolate conjugate base. A more electron-withdrawing aromatic ring will better stabilize the negative charge of the enolate through induction. Therefore, the α-protons of 1-(2,5-dichloro-3-fluorophenyl)ethanone are expected to be more acidic than those of 1-(2,4-dichlorophenyl)ethanone, potentially leading to faster enolate formation under identical basic conditions.

Representative Protocol: α-Chlorination

This procedure is adapted from established methods for the α-chlorination of acetophenones.[8][9]

  • Reaction Setup: Dissolve the acetophenone derivative (1.0 eq) in a suitable solvent such as methanol. Add a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Reagent Addition: Add the chlorinating agent, such as 1,3-dichloro-5,5-dimethylhydantoin (DCDMH, 0.55 eq), to the solution at room temperature (30-35 °C).

  • Reaction: Stir the mixture for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Remove the methanol under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with water and then with a saturated sodium bicarbonate solution to remove the acid catalyst and byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude α-chloroacetophenone derivative can be further purified by recrystallization or column chromatography.

Reactivity of the Aromatic Ring

The most pronounced differences in reactivity between the two compounds are observed in reactions involving the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

Both rings are significantly deactivated towards electrophilic attack due to the combined electron-withdrawing effects of the halogens and the acetyl group.[2][3] Forcing conditions (e.g., high temperatures, strong Lewis acids) would be required for reactions like nitration or further halogenation.

  • 1-(2,4-dichlorophenyl)ethanone: The acetyl group directs incoming electrophiles to the meta-positions (3 and 5). The chlorine atoms direct ortho/para. The directing effects are conflicting. However, given the strong deactivation, predicting the major product is non-trivial, and mixtures of isomers are likely.

  • 1-(2,5-dichloro-3-fluorophenyl)ethanone: This ring is even more severely deactivated. The remaining unsubstituted positions (4 and 6) are electronically non-equivalent. Position 6 is ortho to the acetyl group and a chlorine, while position 4 is para to a chlorine and meta to the acetyl group. Electrophilic substitution on this ring is extremely unlikely and synthetically impractical.

Nucleophilic Aromatic Substitution (SNAr)

This class of reactions highlights the most critical reactivity difference. SNAr is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group (typically a halide).[10][11] These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.[12][13]

  • 1-(2,4-dichlorophenyl)ethanone: The acetyl group is a powerful electron-withdrawing group. The chlorine at position 4 is para to the acetyl group, and the chlorine at position 2 is ortho. Both are potentially susceptible to substitution by strong nucleophiles (e.g., alkoxides, amines), though the chlorine at C-4 is more sterically accessible.

  • 1-(2,5-dichloro-3-fluorophenyl)ethanone: This molecule is highly activated for SNAr. The combined inductive effects of three halogens and the resonance/inductive effect of the acetyl group make the ring exceptionally electron-poor. The fluorine atom at position 3 is ortho to the acetyl group, and the chlorine at position 5 is para. Halide displacement, particularly of the chlorine atoms, is highly probable with suitable nucleophiles. In some cases, fluoride can also act as a leaving group in SNAr reactions.[10] It is predicted that this compound will undergo SNAr reactions under milder conditions and at a faster rate than its dichlorinated counterpart.

G A Aryl Halide (with EWG) B Meisenheimer Complex (Resonance-Stabilized Anion) A->B + Nu⁻ (Addition) B->A - Nu⁻ C Substituted Product B->C - X⁻ (Elimination, rate-determining) X Halide Ion (X⁻) Nu Nucleophile (Nu⁻)

Representative Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

This generalized protocol outlines a comparative experiment to test the susceptibility of both compounds to SNAr.

  • Reaction Setup: In two separate, oven-dried round-bottom flasks equipped with reflux condensers and magnetic stir bars, add the acetophenone derivative (1.0 eq) and anhydrous methanol.

  • Nucleophile Addition: To each flask, add sodium methoxide (1.2 eq) either as a solid or as a solution in methanol.

  • Reaction: Heat the reaction mixtures to reflux (approx. 65 °C). Monitor the progress of both reactions simultaneously using a suitable analytical technique (e.g., GC-MS or LC-MS) by taking aliquots at regular time intervals (e.g., every 30 minutes).

  • Workup: After the reaction reaches completion (or after a set time, e.g., 8 hours), cool the mixtures to room temperature. Neutralize with 1M HCl and remove the methanol under reduced pressure.

  • Analysis: Extract the residue with ethyl acetate, wash with water, and dry the organic layer. Analyze the crude product mixture to determine the extent of conversion and identify the substitution products (e.g., methoxy-substituted acetophenones). The expectation is a significantly higher conversion rate for 1-(2,5-dichloro-3-fluorophenyl)ethanone.

G

Conclusion

While both 1-(2,5-dichloro-3-fluorophenyl)ethanone and 1-(2,4-dichlorophenyl)ethanone are valuable halogenated intermediates, their reactivity profiles diverge significantly due to their distinct electronic properties.

  • Similarities: Both compounds undergo standard reactions at the carbonyl and α-methyl positions, such as Wittig olefinations and α-halogenations. However, the rates of enolate formation may differ due to variations in α-proton acidity.

  • Key Differences: The primary distinction lies in the reactivity of the aromatic ring. The presence of an additional fluorine atom and the unique substitution pattern in 1-(2,5-dichloro-3-fluorophenyl)ethanone renders its aromatic ring far more electron-deficient. This severely deactivates it for electrophilic aromatic substitution but makes it a significantly better substrate for nucleophilic aromatic substitution (SNAr) compared to 1-(2,4-dichlorophenyl)ethanone.

For drug development and materials science professionals, this distinction is critical. When a synthetic route requires the displacement of an aromatic halogen by a nucleophile, 1-(2,5-dichloro-3-fluorophenyl)ethanone is the superior and more reactive building block. Conversely, if a synthetic design requires electrophilic substitution on the ring, neither compound is ideal, and alternative substrates should be considered. Understanding these fundamental reactivity principles allows for the rational selection of building blocks, saving valuable research and development time.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of Ethanone 1-(2,4-dichlorophenyl): Applications in Synthesis and Industry. Vertex AI Search.
  • National Institute of Standards and Technology. Ethanone, 1-(2,4-dichlorophenyl)-. NIST Chemistry WebBook. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 1-(2,4-Dichlorophenyl)ethanone in Modern Agrochemicals. Vertex AI Search.
  • National Institute of Standards and Technology. Ethanone, 1-(2,4-dichlorophenyl)- Mass Spectrum. NIST Chemistry WebBook. [Link]

  • ResearchGate. α‐Chlorination of Acetophenones Using 1,3‐Dichloro‐5,5‐Dimethylhydantoin. ResearchGate. [Link]

  • Reddit. Halogenation of acetophenone. Help. r/OrganicChemistry. [Link]

  • European Patent Office. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE. EPO. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • CK-12 Foundation. Electrophilic Substitution Reactions - Haloarenes. CK-12 Foundation. [Link]

  • National Institute of Standards and Technology. Ethanone, 1-(2,4-dichlorophenyl)- Phase change data. NIST Chemistry WebBook. [Link]

  • National Center for Biotechnology Information. (E)-1-(2,5-Dichlorothiophen-3-yl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. PubMed Central. [Link]

  • Google Patents. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (1Z)-1-(2,4-Dichlorophenyl)ethan-1-one semicarbazone. PubMed Central. [Link]

  • NC State University Libraries. 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. The Organic Chemistry Tutor. [Link]

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Comparative

Comparative Electrophilicity Guide: Fluorinated Acetophenones vs. 1-(2,5-Dichloro-3-fluorophenyl)ethanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In rational drug design and advanced organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In rational drug design and advanced organic synthesis, the electrophilicity of a carbonyl carbon dictates its reactivity toward nucleophiles. This parameter is critical when designing covalent warheads (e.g., for serine proteases), optimizing Darzens condensations, or synthesizing complex active pharmaceutical ingredients (APIs).

This guide provides an objective, data-driven comparison of the carbonyl electrophilicity of standard fluorinated acetophenones against the highly specialized building block 1-(2,5-Dichloro-3-fluorophenyl)ethanone . By analyzing inductive effects, resonance contributions, and steric inhibition of resonance (SIR), we establish a predictive framework for selecting the optimal ketone for your synthetic workflows.

Mechanistic Grounding: Electronic and Steric Drivers of Electrophilicity

The reactivity of a ketone is fundamentally governed by the energy of its Lowest Unoccupied Molecular Orbital (LUMO). Substituents modulate this energy through three primary mechanisms:

  • Inductive Effects ( −I ): Highly electronegative atoms like fluorine and chlorine withdraw electron density through σ -bonds, lowering LUMO energy and increasing electrophilicity.

  • Resonance Effects ( +R ): Halogens (especially fluorine) possess lone pairs that can be donated into the aromatic π -system. When positioned ortho or para to the carbonyl, this +R effect stabilizes the electron-deficient carbonyl carbon, effectively counteracting the −I effect and reducing electrophilicity.

  • Steric Inhibition of Resonance (SIR): Bulky substituents in the ortho position force the carbonyl group out of coplanarity with the aromatic ring. This physical twist breaks the π -conjugation, preventing the ring from donating electron density to the carbonyl. Consequently, the carbonyl becomes "electronically isolated" and highly electrophilic.

The Comparators:
  • 4-Fluoroacetophenone: The +R effect of the para-fluorine nearly cancels its −I effect, resulting in a baseline electrophilicity similar to unsubstituted acetophenone.

  • 3-Fluoroacetophenone: Positioned meta, the fluorine cannot donate electrons via resonance. Only the −I effect operates, moderately increasing electrophilicity.

  • 2,2,2-Trifluoroacetophenone: The −I effect of three fluorine atoms directly adjacent to the carbonyl (alpha position) drastically lowers the LUMO energy, creating an extremely potent electrophile [1, 2].

  • 1-(2,5-Dichloro-3-fluorophenyl)ethanone: This molecule combines strong −I effects from three ring halogens with a critical steric twist induced by the ortho-chloro group (Position 2). The resulting SIR prevents ring conjugation, making this ketone significantly more electrophilic than standard ring-fluorinated variants, without the extreme, sometimes uncontrollable reactivity of an alpha-CF 3​ group.

SubstituentEffects Base Acetophenone (Baseline Electrophilicity) ParaF 4-Fluoroacetophenone (+R Resonance ≈ -I Inductive) Base->ParaF Para +R effect MetaF 3-Fluoroacetophenone (-I Inductive Only) Base->MetaF Meta -I effect RingHal 1-(2,5-Dichloro-3-fluorophenyl)ethanone (Strong -I + Steric Twist) Base->RingHal Meta -I + Ortho Sterics AlphaF 2,2,2-Trifluoroacetophenone (Direct Alpha -I Effect) Base->AlphaF Alpha -I (CF3) Decrease Decreased/Similar Electrophilicity ParaF->Decrease Increase1 Moderate Increase in Electrophilicity MetaF->Increase1 Increase2 High Electrophilicity RingHal->Increase2 Increase3 Extreme Electrophilicity AlphaF->Increase3

Diagram 1: Logical mapping of substituent electronic and steric effects on carbonyl electrophilicity.

Comparative Electrophilicity Profiling

The table below synthesizes the relative Mayr Electrophilicity ( E ) parameters [3, 4] and 13 C NMR chemical shifts of the carbonyl carbons.

Analytical Note: While a more deshielded (higher ppm) carbonyl carbon generally correlates with higher electrophilicity (as seen in the sterically twisted 1-(2,5-dichloro-3-fluorophenyl)ethanone), alpha-fluorination is a notable exception. The CF 3​ group strongly shields the adjacent carbon via spin-orbit effects, shifting it upfield ( ∼180 ppm) despite its extreme electrophilic nature.

CompoundStructural ClassPrimary Electronic EffectRelative Electrophilicity ( E ) 13 C NMR Carbonyl Shift (ppm)
Acetophenone UnsubstitutedBaselineLow ( E≈−20 ) ∼198.2
4-Fluoroacetophenone Ring-fluorinated (para) +R (Resonance) ≈−I (Inductive)Low (Similar to baseline) ∼196.5
3-Fluoroacetophenone Ring-fluorinated (meta) −I (Inductive) onlyModerate ∼197.2
1-(2,5-Dichloro-3-fluorophenyl)ethanone Multi-halogenated ringStrong −I
  • Steric Inhibition of Resonance
High ∼199.5−201.0 (Deshielded)
2,2,2-Trifluoroacetophenone Alpha-fluorinatedExtreme −I (directly adjacent)Very High ( E>−15 ) ∼180.0 (Shielded by CF 3​ )

Experimental Methodologies for Validation

To objectively quantify the electrophilicity of these ketones, we utilize the Mayr-Patz equation: log(k2​)=sN​(N+E) . By reacting the ketones with a reference nucleophile of known nucleophilicity ( N ) and sensitivity ( sN​ ), the electrophilicity parameter ( E ) can be isolated and calculated [3].

Protocol: Kinetic Tracking via UV-Vis Spectroscopy

This protocol is a self-validating system; the linear decay of the reference nucleophile confirms that the reaction follows clean second-order kinetics, validating the derived E value.

Step 1: Substrate Preparation

  • Select a highly colored reference nucleophile from the Mayr database (e.g., a stabilized benzhydrylium carbanion or a specific amine) with known N and sN​ parameters.

  • Prepare a 0.05 M solution of the target ketone (e.g., 1-(2,5-Dichloro-3-fluorophenyl)ethanone) in anhydrous DMSO.

  • Prepare a 0.005 M solution of the reference nucleophile in anhydrous DMSO (pseudo-first-order conditions: [Ketone]≫[Nucleophile] ).

Step 2: Kinetic Measurement

  • Equilibrate a UV-Vis spectrophotometer cell to exactly 20.0 °C.

  • Inject the nucleophile solution into the ketone solution directly within the cuvette.

  • Monitor the exponential decay of the nucleophile's characteristic absorbance band (e.g., at λmax​=450 nm) over time.

Step 3: Rate Calculation

  • Fit the absorbance decay curve to a first-order exponential function to extract the pseudo-first-order rate constant ( kobs​ ).

  • Calculate the second-order rate constant ( k2​ ) by dividing kobs​ by the concentration of the ketone: k2​=kobs​/[Ketone] .

Step 4: E-Value Derivation

  • Rearrange the Mayr-Patz equation to solve for E : E=(log(k2​)/sN​)−N

  • Compare the derived E value against the baseline acetophenone to quantify the exact enhancement in electrophilicity provided by the halogenation pattern.

ExperimentalWorkflow N1 Step 1: Substrate Prep Ketone + Ref. Nucleophile N2 Step 2: Kinetic Tracking UV-Vis Absorbance Decay N1->N2 N3 Step 3: Rate Calculation Determine k_2 (M^-1 s^-1) N2->N3 N4 Step 4: Mayr Equation log(k_2) = s_N(N + E) N3->N4 N5 Step 5: E-Value Derivation Quantify Electrophilicity (E) N4->N5

Diagram 2: Experimental workflow for quantifying Mayr Electrophilicity (E) via UV-Vis kinetics.

Application Insights for Drug Development

Choosing the correct fluorinated building block is a balancing act between reactivity and stability:

  • When to use 2,2,2-Trifluoroacetophenone: Ideal when designing potent covalent inhibitors (e.g., serine protease inhibitors). The extreme electrophilicity of the carbonyl allows it to readily form stable hemiacetals with active-site serine residues [1]. However, this hyper-reactivity can lead to off-target toxicity and poor pharmacokinetic profiles due to rapid hydration in aqueous media.

  • When to use 1-(2,5-Dichloro-3-fluorophenyl)ethanone: This molecule is the superior choice for synthesizing complex heterocyclic APIs or performing challenging nucleophilic additions (like the Darzens condensation) where standard acetophenones fail due to low reactivity. The steric twist provides a highly electrophilic carbonyl without the hydration liabilities of an alpha-CF 3​ group. Furthermore, the specific 2,5-dichloro-3-fluoro substitution pattern provides excellent metabolic stability (blocking cytochrome P450 oxidation sites) and enhances the lipophilicity (LogP) of the final drug candidate.

References

  • The study of halogen effect on the reactivity of the serine-targeting covalent warheads. Frontiers in Chemistry, 2024. URL:[Link]

  • Remarkable enhancement of reactivity of carbonyl compounds for polymerizations with non-activated aromatic hydrocarbons. Chemical Communications, 2004. URL:[Link]

  • Kinetics and Mechanism of Oxirane Formation by Darzens Condensation of Ketones: Quantification of the Electrophilicities of Ketones. Journal of the American Chemical Society, 2018. URL:[Link]

  • Electrophilic Intermediates in the Nef and Meyer Reactions: A Computational Study. The Journal of Organic Chemistry, 2024. URL:[Link]

Validation

Mass Spectrometry Fragmentation Pattern Analysis of 1-(2,5-Dichloro-3-fluorophenyl)ethanone: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS Platforms

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of halogenated aromatic compounds is a critical decision. 1-(2,5-Dichloro-3-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of halogenated aromatic compounds is a critical decision. 1-(2,5-Dichloro-3-fluorophenyl)ethanone (C₈H₅Cl₂FO, Monoisotopic Mass: 206.0 g/mol ) is a highly specific polyhalogenated acetophenone. Compounds in this class serve as vital intermediates in pharmaceutical synthesis and have recently gained prominence as next-generation Paternò-Büchi photoderivatization reagents for lipid double-bond localization [2].

This guide objectively compares the performance, mechanistic causality, and operational protocols of two gold-standard platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Causality of Fragmentation

To evaluate product performance, we must first understand the intrinsic ionization and fragmentation physics of 1-(2,5-Dichloro-3-fluorophenyl)ethanone across different energy regimes.

GC-EI-MS: Hard Ionization (70 eV)

Electron Impact (EI) is a "hard" ionization technique that strips an electron from the molecule, leaving a highly energetic radical cation [M]∙+ . For 1-(2,5-Dichloro-3-fluorophenyl)ethanone, the molecular ion appears at m/z 206. Due to the natural isotopic distribution of chlorine ( 35 Cl and 37 Cl in a ~3:1 ratio), the presence of two chlorine atoms generates a highly diagnostic M : M+2 : M+4 isotopic cluster in a 9:6:1 ratio [1].

The excess internal energy drives predictable, structurally informative fragmentation:

  • α -Cleavage : The C-C bond adjacent to the carbonyl group ruptures, expelling a methyl radical ( CH₃, 15 Da) to form a resonance-stabilized acylium ion at m/z 191.

  • CO Neutral Loss : The acylium ion subsequently loses a neutral carbon monoxide molecule (CO, 28 Da) to yield a di-chloro-fluoro-phenyl cation at m/z 163 [1].

LC-ESI-MS/MS: Soft Ionization & CID

Electrospray Ionization (ESI) is a "soft" technique. In positive ion mode, the ketone oxygen is protonated, yielding an intact [M+H]+ precursor ion at m/z 207. In-source fragmentation is negligible. To elucidate structure, Collision-Induced Dissociation (CID) is applied in a collision cell (e.g., using argon or nitrogen gas). Because the electron-withdrawing halogens (Cl, F) stabilize the aromatic ring, higher normalized collision energies (NCE ~30-40 eV) are required to induce the loss of methane (CH₄) or water (H₂O), yielding product ions distinct from the EI pathway [2].

Product Performance Comparison

When choosing between a GC-MS system (e.g., Agilent 5977B) and an LC-MS/MS system (e.g., Thermo Q Exactive or Waters Xevo TQ-S) for this specific compound, consider the parameters in the table below [3].

Performance MetricGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quad / Q-TOF)
Primary Application Structural confirmation, library matching (NIST/Wiley).High-sensitivity quantification in complex biological matrices.
Ionization State Radical Cation [M]∙+ (m/z 206)Protonated Adduct [M+H]+ (m/z 207)
Fragmentation Control Fixed at 70 eV; highly reproducible but non-tunable.Tunable via CID (Collision Energy); allows targeted MS/MS.
Isotope Pattern Fidelity Excellent (9:6:1 ratio clearly resolved at unit mass).Excellent (High-resolution instruments resolve 13 C from 37 Cl).
Matrix Effects Low. Analytes are volatilized, leaving non-volatiles behind.Moderate to High. Subject to ion suppression in the ESI source.
Sample Prep Requires volatile organic solvents (Hexane, DCM).Compatible with aqueous/organic mixtures (MeOH, MeCN).
Cost per Analysis Lower (Uses inert carrier gases like Helium/Nitrogen).Higher (Requires LC-MS grade solvents and regular maintenance).

Self-Validating Experimental Protocols

To ensure data integrity, the following step-by-step methodologies incorporate built-in system suitability checks.

Protocol A: GC-EI-MS Structural Characterization

Objective: Obtain a high-fidelity library-searchable fragmentation spectrum.

  • System Suitability (Autotune) : Introduce Perfluorotributylamine (PFTBA) calibrant. Verify that m/z 69, 219, and 502 are present with appropriate relative abundances and that the m/z 69 peak width is 0.55–0.65 amu at half-height.

  • Sample Preparation : Dissolve 1-(2,5-Dichloro-3-fluorophenyl)ethanone in GC-grade Hexane to a final concentration of 10 µg/mL.

  • Injection : Inject 1.0 µL using a splitless mode (Inlet temperature: 250°C) onto a non-polar capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

  • Chromatography (Oven Program) :

    • Initial: 60°C (hold 1 min).

    • Ramp: 15°C/min to 280°C (hold 3 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry : Set the transfer line to 280°C and the EI source to 230°C. Scan range: m/z 50 to 300.

  • Data Validation : Confirm the presence of the m/z 206, 208, and 210 isotopic cluster. Verify the base peak at m/z 191 (loss of CH₃).

Protocol B: LC-ESI-MS/MS Targeted Quantification

Objective: Maximize signal-to-noise ratio for trace-level quantification.

  • System Suitability (Calibration) : Infuse a positive ion calibration solution (e.g., Pierce LTQ Velos). Verify mass accuracy is < 3 ppm for high-resolution systems or unit mass resolution for triple quadrupoles.

  • Sample Preparation : Dilute the analyte in 50:50 Methanol:Water (with 0.1% Formic Acid) to 100 ng/mL.

  • Chromatography :

    • Column: C18 Reverse-Phase (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+) :

    • Capillary Voltage: 3.5 kV. Desolvation Temp: 400°C.

    • Perform a product ion scan isolating the precursor m/z 207.

    • Ramp Collision Energy (CE) from 10 to 40 eV to identify optimal transitions (e.g., m/z 207 m/z 189 [loss of H₂O]).

  • Data Validation : Ensure the retention time matches the analytical standard (± 0.1 min) and the quantifier/qualifier ion ratio remains within 20% variance.

Visualizations

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample 1-(2,5-Dichloro-3-fluorophenyl) ethanone GC Gas Chromatography (Thermal Volatilization) Sample->GC LC Liquid Chromatography (Solvent Separation) Sample->LC EI Electron Ionization (70 eV Hard Ionization) GC->EI Quad Quadrupole Mass Analyzer (m/z 50-300) EI->Quad ESI Electrospray Ionization (Soft Ionization) LC->ESI Orbitrap Tandem Mass Analyzer (CID Fragmentation) ESI->Orbitrap

Figure 1: Comparative mass spectrometry workflows for halogenated acetophenone analysis.

Fragmentation M Molecular Ion [M]•+ m/z 206 (35Cl2) Isotope Ratio 9:6:1 Acylium Acylium Ion [M-CH3]+ m/z 191 Loss of Methyl Radical M->Acylium - CH3• (Alpha Cleavage) Phenyl Phenyl Cation [M-CH3-CO]+ m/z 163 Loss of Carbon Monoxide Acylium->Phenyl - CO (Neutral Loss)

Figure 2: Primary EI-MS fragmentation pathway of 1-(2,5-Dichloro-3-fluorophenyl)ethanone.

References

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Ion Mobility Shift Reagents for Lipid Double Bonds Based on Paternò-Büchi Photoderivatization with Halogenated Acetophenones Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL: [Link]

  • Title: Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry Source: MDPI / PubMed Central (PMC) URL: [Link]

Comparative

Validating the Enantiomeric Excess of 1-(2,5-Dichloro-3-fluorophenyl)ethanone Reduction Products: A Comparison Guide

The asymmetric reduction of 1-(2,5-Dichloro-3-fluorophenyl)ethanone yields 1-(2,5-Dichloro-3-fluorophenyl)ethanol, a chiral secondary alcohol that serves as a highly functionalized building block in pharmaceutical synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

The asymmetric reduction of 1-(2,5-Dichloro-3-fluorophenyl)ethanone yields 1-(2,5-Dichloro-3-fluorophenyl)ethanol, a chiral secondary alcohol that serves as a highly functionalized building block in pharmaceutical synthesis. Because the stereochemistry of active pharmaceutical ingredients (APIs) directly dictates their pharmacodynamic efficacy and safety profiles, rigorously validating the enantiomeric excess (ee) and absolute configuration of this intermediate is a critical quality attribute.

This guide objectively compares the three premier analytical methodologies used to validate the stereochemical outcome of this reduction: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) via Mosher’s Ester Derivatization, and Chiral Gas Chromatography (GC).

Methodology Comparison & Causality Analysis

A. Chiral HPLC: The High-Throughput Gold Standard

Chiral HPLC directly resolves enantiomers without prior derivatization. It utilizes polysaccharide-based chiral stationary phases (CSPs), such as Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based)[1].

  • The Causality of Resolution: Enantiomers form transient, reversible diastereomeric complexes with the CSP. For 1-(2,5-Dichloro-3-fluorophenyl)ethanol, the electron-deficient 2,5-dichloro-3-fluorophenyl ring engages in strong π−π stacking with the phenylcarbamate groups of the stationary phase, while the secondary hydroxyl group acts as a critical hydrogen bond donor/acceptor[1]. This multipoint interaction ensures robust baseline resolution.

B. NMR Spectroscopy via Mosher's Ester: The Structural Validator

Standard NMR cannot distinguish between enantiomers in an achiral environment. Mosher's method circumvents this by using a chiral derivatizing agent (CDA), typically α -methoxy- α -trifluoromethylphenylacetyl chloride (MTPA-Cl), to covalently convert the enantiomeric alcohol mixture into a pair of diastereomeric esters[2].

  • The Causality of Resolution: Diastereomers possess distinct physicochemical properties and spatial geometries, resulting in different magnetic shielding environments. This manifests as distinct chemical shifts ( Δδ ) in 1 H and 19 F NMR spectra[3]. Beyond calculating ee via signal integration, analyzing the sign of the chemical shift differences ( ΔδSR​ ) between the (S)- and (R)-MTPA esters allows researchers to unambiguously deduce the absolute configuration of the original carbinol stereocenter[3].

C. Chiral GC: The High-Resolution Alternative

Chiral GC employs derivatized cyclodextrin stationary phases (e.g., CP-Chirasil-Dex CB).

  • The Causality of Resolution: Separation is driven by inclusion complexation, where the hydrophobic aryl ring of the analyte partitions into the cyclodextrin cavity. Because 1-arylethanols are highly volatile, they can be analyzed directly. GC offers higher theoretical plate counts (sharper peaks) than HPLC, though the analyte must be thermally stable to avoid heat-induced racemization.

Quantitative Data Presentation

The following table summarizes the operational parameters and performance metrics of the three validation methods.

ParameterChiral HPLC (AD-H / OD-H)NMR (Mosher's Ester Method)Chiral GC (Cyclodextrin Phase)
Primary Output % ee% ee & Absolute Configuration% ee
Resolution Mechanism Transient diastereomeric complexesCovalent diastereomer formationInclusion complexation
Sample Prep Time < 5 minutes (Dilute & Shoot)2–6 hours (Derivatization)< 5 minutes (Dilute & Shoot)
Analysis Time 10–30 minutes5–15 minutes (per scan)15–45 minutes
Destructive? No (Analyte can be recovered)Yes (Covalently modified)Yes (Combusted in FID/MS)
Risk of Bias Low (if baseline resolved)High (if kinetic resolution occurs)Low (if thermally stable)

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be a self-validating system. Below are the field-proven protocols for the two primary validation methods.

Protocol 1: Chiral HPLC Validation (Self-Validating System)

Crucial Causality Check: You must inject a chemically synthesized racemic mixture of 1-(2,5-Dichloro-3-fluorophenyl)ethanol before analyzing your asymmetric reduction product. Why? To prove the column can achieve baseline resolution ( Rs​>1.5 ). Without a racemic baseline, a single peak could be falsely interpreted as >99% ee when it is actually a co-elution of both enantiomers.

  • Column Selection: Equip the HPLC with a Daicel Chiralcel OD-H or Chiralpak AD-H column (250 x 4.6 mm, 5 µm)[1].

  • Mobile Phase Preparation: Prepare an isocratic mixture of HPLC-grade Hexane/Isopropanol (typically 90:10 to 95:5 v/v). Degas thoroughly.

  • System Equilibration: Flow the mobile phase at 0.8 - 1.0 mL/min until the UV baseline (monitored at 210 nm and 254 nm) is perfectly stable.

  • Racemic Validation: Inject 10 µL of a 1 mg/mL racemic standard. Adjust the mobile phase polarity until the two enantiomer peaks are baseline resolved.

  • Sample Analysis: Inject the asymmetric reduction product.

  • Calculation: Calculate the enantiomeric excess using the integrated peak areas: % ee =[(Area of Major - Area of Minor) / (Area of Major + Area of Minor)] × 100[1].

Protocol 2: Mosher’s Ester Derivatization & NMR Analysis

Crucial Causality Check: The derivatization reaction must be pushed to absolute 100% conversion. Why? If the reaction is incomplete, "kinetic resolution" may occur—meaning one enantiomer of the alcohol reacts faster with the MTPA-Cl than the other. This will skew the final diastereomeric ratio, rendering the calculated ee artificially inaccurate[4].

  • Preparation of (R)-MTPA Ester: In a flame-dried NMR tube, dissolve ~5 mg of the chiral 1-(2,5-Dichloro-3-fluorophenyl)ethanol in 0.5 mL of anhydrous CDCl3​ [5].

  • Catalyst Addition: Add 1.5 equivalents of anhydrous pyridine (or DMAP) to act as an acid scavenger and nucleophilic catalyst[2].

  • Derivatization: Add a slight molar excess (1.2 equivalents) of (R)-(-)-MTPA-Cl[5].

  • Reaction Monitoring: Cap the tube, agitate gently, and let it sit at room temperature for 2–4 hours. Confirm 100% conversion via TLC (disappearance of the alcohol spot)[2].

  • Preparation of (S)-MTPA Ester: Repeat steps 1-4 in a separate tube using (S)-(+)-MTPA-Cl[5].

  • NMR Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra for both samples[5].

  • Data Analysis: Integrate a pair of well-resolved signals (e.g., the CF3​ fluorine signal or the methoxy protons) to determine the diastereomeric ratio, which directly correlates to the ee[5]. Calculate the ΔδSR​ values to assign the absolute configuration[3].

Mandatory Visualizations

ValidationWorkflow Ketone 1-(2,5-Dichloro-3-fluorophenyl) ethanone Reduction Asymmetric Reduction (Biocatalytic/Chemical) Ketone->Reduction Alcohol 1-(2,5-Dichloro-3-fluorophenyl) ethanol (Chiral) Reduction->Alcohol HPLC Chiral HPLC (Chiralpak AD-H / OD-H) Alcohol->HPLC Direct Injection NMR NMR Spectroscopy (Mosher's Ester Method) Alcohol->NMR MTPA-Cl Derivatization GC Chiral GC (Cyclodextrin Phase) Alcohol->GC Direct Injection ResultHPLC Direct %ee Calculation (Peak Area Ratio) HPLC->ResultHPLC ResultNMR Absolute Configuration & %ee (Diastereomer Ratio) NMR->ResultNMR ResultGC High-Res %ee Calculation (Peak Area Ratio) GC->ResultGC

Caption: Workflow for validating the enantiomeric excess of 1-(2,5-Dichloro-3-fluorophenyl)ethanol.

MosherLogic Analyte Chiral Alcohol Analyte (Enantiomeric Mixture) EsterR (R)-MTPA Esters (Diastereomers) Analyte->EsterR EsterS (S)-MTPA Esters (Diastereomers) Analyte->EsterS ReagentR (R)-MTPA-Cl + Pyridine ReagentR->EsterR ReagentS (S)-MTPA-Cl + Pyridine ReagentS->EsterS NMRAnalysis 1H / 19F NMR Analysis (Calculate Δδ SR) EsterR->NMRAnalysis EsterS->NMRAnalysis Validation Confirm Absolute Config. & Calculate %ee NMRAnalysis->Validation

Caption: Logical causality of Mosher's ester derivatization for absolute configuration and %ee determination.

References

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons ResearchGate[Link]

  • Mosher's Acid - The Retort University of Delaware (udel.edu)[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,5-Dichloro-3-fluorophenyl)ethanone: Comprehensive Safe Handling and Disposal Guide

As a Senior Application Scientist, I frequently observe that the handling of complex halogenated organics is treated as an afterthought in experimental design. However, the safe disposal of compounds like 1-(2,5-Dichloro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the handling of complex halogenated organics is treated as an afterthought in experimental design. However, the safe disposal of compounds like 1-(2,5-Dichloro-3-fluorophenyl)ethanone is a critical operational phase that demands rigorous scientific logic.

This guide provides drug development professionals and researchers with a self-validating, step-by-step protocol for the disposal of this specific chemical, ensuring compliance, safety, and cost-efficiency.

Chemical Profile & Hazard Causality

To dispose of a chemical safely, we must first understand the mechanistic risks inherent in its molecular structure:

  • Halogenated Aromatic Ring (Chlorine & Fluorine): The presence of multiple halogens on the aromatic ring significantly increases the molecule's environmental persistence. More critically, if combusted at low temperatures, this halogenated ring system acts as a direct precursor to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) [4].

  • Ketone Moiety: The reactive carbonyl group can undergo violent reactions with strong oxidizing agents. This dictates strict segregation from laboratory oxidizers like peroxides, nitric acid, and perchlorates.

Waste Segregation Logic: The "Why" Behind the Rules

Proper segregation is not merely an administrative hurdle; it is a chemical and logistical necessity.

  • The Cost of Cross-Contamination: Halogenated solvents and solutes must be collected strictly separately from non-halogenated waste [1]. Mixing them increases the volume of waste that requires specialized, high-cost incineration, which can drive up institutional disposal costs by up to 300%[5].

  • Regulatory Mandates: Under the Resource Conservation and Recovery Act (RCRA), the EPA mandates that wastes containing significant halogen concentrations must undergo specific high-temperature thermal destruction to prevent atmospheric contamination [3].

Step-by-Step Benchtop Disposal Protocol

This protocol is designed as a self-validating system: each step inherently prevents the failure of the next.

Step 1: Container Selection and Preparation

  • Select a high-density polyethylene (HDPE) or amber glass waste container compatible with halogenated organics.

  • Ensure the container utilizes a tight-fitting, leak-proof cap. If your specific waste mixture poses a theoretical risk of gas generation, utilize a vented storage cap [6].

Step 2: Proactive Labeling (Pre-Addition)

  • Attach a standardized hazardous waste tag before adding the first drop of waste [5]. This eliminates the risk of generating "unknown" chemical waste.

  • Explicitly list "1-(2,5-Dichloro-3-fluorophenyl)ethanone" and all associated carrier solvents (e.g., Dichloromethane, Chloroform). Do not use chemical formulas or abbreviations.

  • Check the "Halogenated Organic" and "Toxic" hazard indicators.

Step 3: Waste Transfer

  • Perform all waste transfers inside a certified, operating chemical fume hood.

  • Use a dedicated funnel to prevent external contamination of the container.

  • Critical Limit: Do not fill the container beyond 75–80% capacity. This provides necessary headspace for vapor expansion and prevents over-pressurization [1].

Step 4: Satellite Accumulation Area (SAA) Storage

  • Store the closed container in a designated SAA secondary containment bin.

  • Physically segregate this bin from bases, strong oxidizers, and non-halogenated fuel wastes.

  • Ensure the container remains tightly closed at all times except when actively adding waste [5].

Step 5: Institutional Handoff

  • Submit a waste pickup request to your Environmental Health and Safety (EH&S) department before the container reaches its maximum fill line or hits the strict 6-month accumulation time limit [1].

Spill Response & Emergency Management

In the event of an accidental benchtop release, execute the following protocol:

  • Evacuate & Isolate: Clear personnel from the immediate area and ensure the fume hood is operating at maximum exhaust capacity.

  • Containment: Surround the spill with inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Never use combustible materials like sawdust for halogenated ketones [5].

  • Collection: Carefully sweep the saturated absorbent into a heavy-duty hazardous waste bag or dedicated solid-waste bucket.

  • Decontamination: Wash the surface with a compatible solvent, followed by soap and water. Collect all wash liquids as halogenated liquid waste.

  • Reporting: Tag the cleanup materials explicitly as "Spill Debris - Halogenated Organic" and notify EH&S immediately for priority pickup [2].

Quantitative Data: Segregation & Compatibility

Summarizing operational parameters ensures quick reference during active experimental workflows.

Table 1: Waste Segregation and Compatibility Matrix

ParameterSpecificationCausality / Rationale
Primary Waste Stream Halogenated Organic WasteContains Cl and F; requires specialized high-temp incineration (>1100°C) to prevent dioxin formation.
Compatible Co-Solvents Dichloromethane, ChloroformStructurally similar halogenated solvents share the exact same EPA disposal pathway.
Strict Incompatibilities Strong Oxidizers, Peroxides, Non-Halogenated FuelsKetone moiety is reactive; mixing with non-halogenated fuels exponentially increases disposal costs.
Container Material HDPE or Amber GlassPrevents solvent degradation and photochemical reactions.
Fill Limit 75% - 80% MaximumProvides headspace for vapor expansion and prevents structural over-pressurization.

Disposal Workflow Visualization

The following diagram illustrates the logical lifecycle of 1-(2,5-Dichloro-3-fluorophenyl)ethanone from benchtop generation to final EPA-mandated destruction.

G A 1-(2,5-Dichloro-3-fluorophenyl)ethanone (Benchtop Use) B Waste Generation (Liquid/Solid) A->B C Segregation: Halogenated Organic Waste B->C Strict Segregation D Satellite Accumulation Area (SAA) Secondary Containment C->D E EH&S Collection & Profiling (RCRA Regulated) D->E F Commercial TSDF Processing E->F G High-Temperature Incineration (>1100°C, 2s residence) F->G EPA Mandate H Complete Destruction (No Dioxin/Furan Formation) G->H

Figure 1: Lifecycle and disposal workflow for halogenated aromatic ketones.

References

  • Hazardous Waste Disposal Guide - Research Safety - Northwestern University Source: northwestern.edu URL:[Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center Source: vumc.org URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]

  • GUIDELINES FOR PCBs, PCB-CONTAINING EQUIPMENT AND WASTE DISPOSAL Source: cpri.res.in URL:[Link]

  • Halogenated Solvents in Laboratories - Campus Operations Source: temple.edu URL:[Link]

  • Hazardous Waste Guide | UTIA Safety Office Source: tennessee.edu URL:[Link]

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